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  • Product: 1,1,2-Trimethoxyethene
  • CAS: 77998-68-6

Core Science & Biosynthesis

Foundational

1,1,2-Trimethoxyethane (CAS 24332-20-5): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Executive Summary As a Senior Application Scientist, I approach 1,1,2-Trimethoxyethane (CAS 24332-20-5) not merely as a commodity chemical, but as a strategic asset in synthetic design. Frequently referred to by its func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach 1,1,2-Trimethoxyethane (CAS 24332-20-5) not merely as a commodity chemical, but as a strategic asset in synthetic design. Frequently referred to by its functional synonym, methoxyacetaldehyde dimethyl acetal, this compound operates dually as a masked electrophile for complex molecular architectures and as a multidentate coordinating solvent for sensitive organometallic reactions[1],[2]. This whitepaper deconstructs the physicochemical properties, mechanistic applications, and self-validating protocols necessary to leverage 1,1,2-Trimethoxyethane in rigorous pharmaceutical development.

Physicochemical Profiling & Structural Dynamics

At its core, 1,1,2-Trimethoxyethane ( C5​H12​O3​ ) features a central ethane backbone substituted with three methoxy groups[3],[4]. The strategic value of this molecule lies in its differential reactivity.

The geminal dimethoxy groups at C1 form an acetal—a highly stable protecting group for the underlying methoxyacetaldehyde[1]. Free methoxyacetaldehyde is notoriously unstable and prone to rapid polymerization and oxidation. By utilizing 1,1,2-Trimethoxyethane, chemists can maintain the precursor in a stable, colorless liquid state under neutral or basic conditions [3]. The aldehyde is unmasked only when deliberately triggered by acidic hydrolysis, providing precise spatiotemporal control over the reaction.

Mechanistic Applications in Pharmaceutical Synthesis

Precursor for Heterocyclic Architectures

Heterocycles such as pyrazoles, pyrroles, and imidazoles form the backbone of numerous active pharmaceutical ingredients (APIs). 1,1,2-Trimethoxyethane serves as a pivotal C2 building block in these syntheses[2]. Upon acid-catalyzed deprotection, the resulting methoxyacetaldehyde readily undergoes nucleophilic attack by hydrazines or amidines, driving cyclization and dehydration to form the target heterocycle .

Pathway A 1,1,2-Trimethoxyethane (Stable Acetal) B Acidic Hydrolysis (Deprotection) A->B H+ / H2O (pH < 3) C Methoxyacetaldehyde (Electrophile) B->C - 2 MeOH D Nucleophilic Attack (e.g., Hydrazines) C->D + Nucleophile E Heterocyclic Scaffold (Target API) D->E Cyclization & Dehydration

Mechanistic pathway of 1,1,2-Trimethoxyethane deprotection and heterocyclic cyclization.

Advanced Solvation in Organometallic Chemistry

Beyond its role as a reagent, 1,1,2-Trimethoxyethane is an exceptional solvent for electrochemical studies, polymerization processes, and Grignard reactions[2]. Standard ethereal solvents (like THF) provide monodentate coordination to magnesium. In contrast, the three strategically positioned oxygen atoms in 1,1,2-Trimethoxyethane offer multidentate (bidentate or tridentate) chelation. This strong coordination sphere breaks up organomagnesium aggregates, significantly enhancing the nucleophilicity of the Grignard reagent and stabilizing the transition state during electrophilic addition.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.

Protocol A: Acid-Catalyzed Deprotection and In-Situ Cyclization

This workflow details the unmasking of 1,1,2-Trimethoxyethane for the synthesis of methoxy-substituted heterocycles.

  • Solvent & Reagent Preparation: Dissolve 1.0 equivalent of 1,1,2-Trimethoxyethane in a biphasic mixture of THF and 0.1 M aqueous HCl (1:1 v/v).

    • Causality: The biphasic system ensures that as the acetal hydrolyzes, the highly water-soluble methanol byproduct is partitioned away from the organic layer, driving the chemical equilibrium toward the reactive aldehyde.

  • Acidic Hydrolysis: Stir the mixture at 40°C for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Thin-Layer Chromatography) or GC-MS. The reaction is validated when the distinct acetal peak/spot completely disappears, indicating full conversion to methoxyacetaldehyde.

  • Nucleophilic Addition: Cool the vessel to 0°C. Introduce 1.1 equivalents of the nucleophile (e.g., a substituted hydrazine) dropwise.

    • Causality: Cooling mitigates the exothermic nature of the initial nucleophilic attack, preventing side reactions such as the aldol condensation of the aldehyde.

  • Cyclization & Isolation: Heat the mixture to reflux for 4 hours to drive dehydration and ring closure. Isolate the product via standard aqueous workup and silica gel chromatography.

Protocol B: Grignard Reagent Formation in 1,1,2-Trimethoxyethane

Workflow S1 1. Solvent Preparation Degas 1,1,2-Trimethoxyethane with N2 S2 2. Metal Activation Add Mg turnings + I2 catalyst S1->S2 S3 3. Halide Addition Dropwise addition of Alkyl/Aryl Halide S2->S3 S4 4. Coordination & Stabilization Tridentate chelation of Mg2+ by solvent S3->S4 S5 5. Validation Check for exothermic generation & dissolution S4->S5

Self-validating workflow for Grignard reagent generation using 1,1,2-Trimethoxyethane.

  • Solvent Degassing: Sparge 1,1,2-Trimethoxyethane with ultra-pure Argon or N2​ for 30 minutes.

    • Causality: Oxygen and moisture rapidly quench organometallic species; degassing is non-negotiable for high yields.

  • Magnesium Activation: Add magnesium turnings (1.2 eq) and a catalytic crystal of iodine ( I2​ ).

    • Self-Validation Checkpoint: A color shift from brown to colorless indicates the iodine has successfully etched the MgO passivating layer on the magnesium surface.

  • Halide Addition: Add 5% of the alkyl/aryl halide to initiate the reaction.

    • Self-Validation Checkpoint: Monitor for a localized exotherm and the appearance of a cloudy Grignard solution. Do not proceed until initiation is physically confirmed.

  • Controlled Propagation: Add the remaining halide dropwise over 1 hour, maintaining a gentle reflux. The multidentate coordination of 1,1,2-Trimethoxyethane will stabilize the resulting complex, allowing for subsequent electrophilic trapping.

Safety, Handling, and Storage Logistics

1,1,2-Trimethoxyethane is classified as a flammable liquid and vapor (H226)[3]. It must be handled in spark-free, well-ventilated environments (fume hoods) using grounded equipment to prevent static discharge[5]. It is also a known skin and severe eye irritant (H315, H319)[3]. Storage requires cool, dark conditions, strictly segregated from strong oxidizing agents to prevent explosive peroxide formation—a common risk associated with ethers and acetals [6].

Quantitative Data Tables

Table 1: Physicochemical & Structural Data

PropertyValue
IUPAC Name 1,1,2-Trimethoxyethane
Synonyms Methoxyacetaldehyde dimethyl acetal
CAS Registry Number 24332-20-5
Molecular Formula C5​H12​O3​
Molecular Weight 120.15 g/mol
Appearance Colorless to almost colorless clear liquid
Solubility Moderately soluble in water; fully soluble in organic solvents

Table 2: Safety & Handling (GHS Classifications)

Hazard ClassGHS CodeDescription
Flammable Liquid H226Flammable liquid and vapor
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

References

  • Title: 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ethane, 1,1,2-trimethoxy- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,1,2-Trimethoxyethane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1,2-trimethoxyethane, a versatile acetal with significant applications in organic synthesis and drug discovery. From its fundamental molecular properties to its...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1,1,2-trimethoxyethane, a versatile acetal with significant applications in organic synthesis and drug discovery. From its fundamental molecular properties to its role in complex synthetic pathways, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

1,1,2-Trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid characterized by the chemical formula C5H12O3.[1][2] Its molecular structure features a central ethane backbone with three methoxy groups, rendering it a stable and versatile reagent.[1]

PropertyValueSource(s)
Molecular Formula C5H12O3[1][2]
Molecular Weight 120.15 g/mol [2]
CAS Number 24332-20-5[1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 126 °C[3]
Density 0.932 g/mL at 25 °C[3]
Refractive Index 1.392 at 20 °C[3]
Solubility Moderately soluble in water; soluble in organic solvents[1]

Synthesis of 1,1,2-Trimethoxyethane: A Step-by-Step Protocol

The synthesis of 1,1,2-trimethoxyethane is most commonly achieved through the acid-catalyzed acetalization of methoxyacetaldehyde with methanol. This reaction is an equilibrium process, and thus, removal of water is crucial to drive the reaction towards the product.

Experimental Protocol: Synthesis from Methoxyacetaldehyde and Methanol

This protocol outlines a standard laboratory procedure for the synthesis of 1,1,2-trimethoxyethane.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle

  • Methoxyacetaldehyde

  • Anhydrous methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

  • Anhydrous sodium carbonate or other suitable base for neutralization

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine methoxyacetaldehyde (1.0 equivalent) and anhydrous methanol (2.5-3.0 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01-0.02 equivalents).

  • Reaction: Heat the mixture to reflux. To drive the equilibrium towards the product, water can be removed azeotropically using a Dean-Stark apparatus filled with a suitable solvent like toluene.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by adding a solid base, such as anhydrous sodium carbonate, until effervescence ceases.

    • Filter the mixture to remove the solid base.

    • Remove the excess methanol and any solvent used for azeotropic distillation under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 1,1,2-trimethoxyethane.

    • Dry the purified product over a drying agent like anhydrous magnesium sulfate, filter, and store under an inert atmosphere.

Caption: Experimental workflow for the synthesis of 1,1,2-trimethoxyethane.

Mechanistic Insights and Applications in Organic Synthesis

1,1,2-Trimethoxyethane serves as a valuable reagent and solvent in a variety of organic transformations. Its utility stems from the acetal functional group, which can act as a protecting group for aldehydes or as a precursor to other functional groups.

Acetal as a Protecting Group

The dimethyl acetal moiety in 1,1,2-trimethoxyethane is stable under basic and nucleophilic conditions, making it an effective protecting group for the corresponding aldehyde. This allows for chemical modifications on other parts of a molecule without affecting the aldehyde functionality. Deprotection is typically achieved under acidic conditions, regenerating the aldehyde.

Role in Acetal Exchange Reactions

1,1,2-Trimethoxyethane can participate in acetal exchange reactions, where it reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. This is a powerful method for the synthesis of various acetals under mild conditions.

Caption: Generalized mechanism of an acid-catalyzed acetal exchange reaction.

Application in Drug Development: A Case Study with IGF-1R Inhibitors

1,1,2-Trimethoxyethane, in its synonym form as methoxyacetaldehyde dimethyl acetal, has been utilized as a reagent in the development of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R).[3] The IGF-1R signaling pathway is a critical target in oncology, as its dysregulation is implicated in the growth and survival of various cancer cells.[4]

In the synthesis of benzimidazole-based IGF-1R inhibitors, methoxyacetaldehyde dimethyl acetal can be used to introduce a methoxyacetyl group, which can be a key pharmacophore for modulating the compound's interaction with the receptor and its overall pharmacokinetic properties.[3] The development of potent and selective IGF-1R inhibitors is an active area of research, and the use of versatile building blocks like 1,1,2-trimethoxyethane is crucial for the efficient synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6]

Safety, Handling, and Storage

1,1,2-Trimethoxyethane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][7] It is irritating to the eyes, respiratory system, and skin.[7]

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Avoid breathing vapors.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and strong acids.

Conclusion

1,1,2-Trimethoxyethane is a valuable and versatile chemical entity with a well-defined set of properties and synthetic routes. Its utility as a protecting group, a solvent, and a key building block in the synthesis of complex molecules, including potential therapeutic agents, underscores its importance in modern organic chemistry and drug discovery. A thorough understanding of its reactivity, handling, and applications, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

  • Ethane, 1,1,2-trimethoxy- - ChemBK. (2024, April 9). Available from: [Link], 1,1,2-trimethoxy-

  • Protective Groups in Synthetic Organic Chemistry. (n.d.). Available from: [Link]

  • 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520 - PubChem. (n.d.). Available from: [Link]

  • Miyashita, M., et al. (1995). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. Journal of Medicinal Chemistry, 38(15), 2860-2865.
  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Dove Medical Press, 8, 149-167.
  • Protecting Groups in Organic Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). Available from: [Link]

  • Klapars, A., et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Chemical Science, 12(36), 12093-12100.
  • De Clercq, E. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Viruses, 14(7), 1473.
  • New insulin-like growth factor I receptor inhibitors synthesized. (2011, June 28). BioWorld. Available from: [Link]

  • Gualberto, A., & Pollak, M. (2006). IGF1R signalling and its inhibition.
  • Synthesis of 1,1,1-trimethoxyethane. (1977). Google Patents.
  • Ethane, 1,1,1-trimethoxy- - the NIST WebBook. (n.d.). Available from: [Link]

  • 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents - RUA. (n.d.). Available from: [Link]

  • Creation of anticancer drugs employing metal-containing macromolecules - OAText. (n.d.). Available from: [Link]

  • Solum, E. J., et al. (2015). Synthesis and Pharmacological Effects of the Anti-Cancer Agent 2-Methoxyestradiol. Current Pharmaceutical Design, 21(38), 5453-5466.
  • Theoretical study of the reaction mechanism and kinetics of the OH + trimethyl orthoformate ((CH3O)3CH)+ O2 reaction | Request PDF - ResearchGate. (n.d.). Available from: [Link]

Sources

Foundational

A Comprehensive Guide to the Safe Handling of 1,1,2-Trimethoxyethane for Laboratory Professionals

Introduction 1,1,2-Trimethoxyethane (CAS No. 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a versatile solvent and reagent frequently employed in organic synthesis, including pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,1,2-Trimethoxyethane (CAS No. 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a versatile solvent and reagent frequently employed in organic synthesis, including pharmaceutical research and drug development.[1][2] Its utility stems from its unique chemical structure, featuring three methoxy functional groups.[2] However, its physical and chemical properties present a distinct set of hazards that demand a thorough understanding and rigorous adherence to safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deep, causality-driven framework for handling this compound safely. It is designed for researchers, scientists, and drug development professionals who require not only procedural steps but also the scientific rationale behind them to foster a proactive safety culture in the laboratory.

Section 1: The Hazard Profile - Understanding the 'Why'

A comprehensive understanding of the inherent risks of a chemical is the foundation of safe laboratory practice. For 1,1,2-trimethoxyethane, the hazards are primarily rooted in its flammability, its potential for peroxide formation, and its irritant properties.

Flammability and Explosive Peroxide Formation

1,1,2-Trimethoxyethane is a flammable liquid, classified under GHS as Flammable Liquid Category 3.[2][3][4] This classification is dictated by its low flash point of 23°C (73.4°F).[5]

  • Causality of Flammability: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air. At 23°C, which is near standard room temperature, 1,1,2-trimethoxyethane releases sufficient vapor to form such a mixture.[5] This means that an ignition source—such as a spark from static electricity, a hot plate, or an open flame—can easily ignite the vapors, leading to a fire or explosion.[6][7] The risk is compounded by the fact that its vapors can travel a considerable distance to an ignition source and "flash back".[6][7] Therefore, all handling procedures must be designed to rigorously exclude ignition sources.

  • The Hidden Danger of Peroxide Formation: Like many ethers, 1,1,2-trimethoxyethane can form explosive peroxides upon exposure to oxygen and light, especially during storage.[8] This is a critical and often underestimated hazard. The reaction is a radical-initiated autooxidation process that can lead to the accumulation of thermally unstable peroxide crystals, particularly if the solvent is concentrated by distillation. These peroxides can detonate violently when subjected to heat, friction, or shock. This is why opened containers must be dated and their contents tested for peroxides before use, especially before any heating or distillation is performed.

Health Hazards: A Multi-Pathway Irritant

1,1,2-Trimethoxyethane is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[2][3][4][6]

  • Skin and Eye Irritation (H315, H319): Direct contact with the liquid can cause significant irritation.[3][4][5][6] The causality lies in its nature as an organic solvent, which can defat the skin by dissolving natural oils, leading to dryness, redness, and dermatitis. In the eyes, it can cause serious irritation, pain, and potential damage to the cornea.[6]

  • Respiratory Irritation (H335): Inhalation of vapors may irritate the mucous membranes and the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2][3] This is particularly relevant given its volatility at room temperature. Adequate ventilation is not just a recommendation but a mandatory control measure.

Section 2: Core Safety Protocols - From Storage to Use

A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedural rules is essential for mitigating the risks associated with 1,1,2-trimethoxyethane.

Prerequisite: Engineering Controls

The first and most effective line of defense is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of 1,1,2-trimethoxyethane, including transfers, weighing, and use in reactions, must be performed inside a certified chemical fume hood. This ensures that flammable and irritating vapors are captured at the source and exhausted safely away from the user.[6][8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors from fugitive emissions.[1][2][9]

  • Grounding and Bonding: To prevent the ignition of flammable vapors by static electricity, all metal containers and equipment used for transferring the liquid must be properly grounded and bonded.[2][7][10]

  • Explosion-Proof Equipment: Use only explosion-proof electrical equipment (e.g., stirrers, refrigerators, lighting) in areas where 1,1,2-trimethoxyethane is used or stored.[2][8]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical, task-dependent process.

PPE_Workflow start_node Identify Task with 1,1,2-Trimethoxyethane decision_node decision_node start_node->decision_node Assess Potential Exposure ppe_node_low Minimum Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Flame-Resistant Lab Coat decision_node->ppe_node_low  Low Splash Risk (e.g., small transfers, reagent prep in hood) ppe_node_high Required PPE: - Chemical-Resistant Gloves (Nitrile or Neoprene) - Chemical Goggles - Face Shield (over goggles) - Flame-Resistant Lab Coat decision_node->ppe_node_high High Splash Risk   (e.g., large volume transfer, reaction workup)   ppe_node ppe_node fumehood_node All tasks MUST be performed in a certified Chemical Fume Hood ppe_node_low->fumehood_node ppe_node_high->fumehood_node

Caption: PPE Selection Workflow for 1,1,2-Trimethoxyethane.

Chemical Storage and Management

Proper storage is critical to prevent fire and the formation of explosive peroxides.

  • Storage Location: Store in a dedicated, approved flammables storage cabinet.[7] The storage area must be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[1][2][6][8]

  • Container Integrity: Keep containers tightly closed to prevent the escape of vapors and the entry of air.[2][8][9]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, which can react violently.[1][8]

  • Peroxide Management:

    • Upon receipt and upon opening, write the date on the container.

    • Dispose of the chemical by its expiration date or within 12 months of opening, whichever is sooner.

    • Before using an opened container that has been stored for an extended period, test the contents for the presence of peroxides using commercially available test strips.

    • NEVER distill or concentrate 1,1,2-trimethoxyethane without first confirming the absence of peroxides.

Step-by-Step Handling Protocol (Reagent Transfer)
  • Preparation: Don the required PPE as determined by the workflow diagram (e.g., lab coat, gloves, goggles). Ensure the chemical fume hood sash is at the appropriate working height.

  • Grounding: If transferring from a metal drum or large container, ensure the source and receiving containers are properly bonded and grounded.[11]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[2] Slowly dispense the required amount of liquid, minimizing splashing.

  • Sealing: Immediately and securely recap the source container.[8]

  • Cleanup: Wipe down any minor drips on the exterior of the container or work surface with a suitable absorbent material. Dispose of the contaminated material as hazardous waste.

  • Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[5][12]

Section 3: Emergency Response - Preparedness and Action

Despite the best precautions, emergencies can occur. A clear, well-rehearsed emergency plan is vital.

Spill Management Protocol

The response to a spill depends critically on its size and location.

Spill_Response_Tree start_node Spill of 1,1,2-Trimethoxyethane Detected decision_node_size decision_node_size start_node->decision_node_size Assess spill size decision_node decision_node action_node action_node alert_node alert_node action_small_spill action_small_spill decision_node_size->action_small_spill Small Spill (<100 mL, inside fume hood) alert_node_large 1. Alert all personnel in the immediate area. 2. Evacuate the laboratory. 3. Pull the fire alarm. 4. Call Emergency Services (e.g., EHS). decision_node_size->alert_node_large Large Spill (>100 mL or outside hood) decision_ignition decision_ignition action_small_spill->decision_ignition Check for ignition sources action_extinguish If safe, remove ignition source. If not, proceed to Large Spill response. decision_ignition->action_extinguish Present action_contain 1. Restrict access to the area. 2. Use non-combustible absorbent (spill pads, sand). 3. Use non-sparking tools for cleanup. 4. Place waste in a sealed container. decision_ignition->action_contain Absent

Caption: Emergency Response Decision Tree for Spills.

First Aid: Immediate & Effective Interventions

Immediate action is crucial to minimize harm from exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][9][13][14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][5][10][13] If skin irritation occurs or persists, seek medical attention.[2][6][12]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][10][12][13] Remove contact lenses if present and easy to do.[12][13] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[6][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][9][13]

Fire Response Strategy
  • For small fires: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[5][6][10][13]

  • For large fires: Evacuate the area immediately and activate the fire alarm.

  • Critical Precaution: Do not use a direct stream of water, as it may spread the flammable liquid.[15] Water spray can be used to cool nearby containers to prevent them from exploding.[6][7][16] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

Section 4: Data Summary

The following table summarizes key quantitative data for 1,1,2-trimethoxyethane.

PropertyValueReferences
CAS Number 24332-20-5[2][3][5][6]
Molecular Formula C₅H₁₂O₃[2][3][5]
Molecular Weight 120.15 g/mol [1][3][5]
Appearance Colorless to almost colorless clear liquid[2][5]
Boiling Point 126 °C[5]
Flash Point 23 °C (73.4 °F)[5]
Specific Gravity ~0.96 (at 20°C)[5]
GHS Pictograms 🔥, ❗[2][3][4]
GHS Signal Word Warning[2][3][4][5]
Hazard Statements H226, H315, H319, H335[2][3][4][5]

Conclusion

1,1,2-Trimethoxyethane is a valuable chemical reagent whose safe use hinges on a disciplined and informed approach. Its primary hazards—flammability, irritancy, and the potential for peroxide formation—are significant but manageable through the consistent application of engineering controls, appropriate personal protective equipment, and rigorous handling and storage protocols. By understanding the scientific causality behind these hazards, laboratory professionals can move from mere compliance to a state of proactive safety, ensuring a secure environment for groundbreaking research and development.

References

  • 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade at Best Price. (n.d.). IndiaMART. Retrieved March 28, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 1,1,2-Trichloroethane. (n.d.). Centers for Disease Control and Prevention. Retrieved March 28, 2026, from [Link]

  • 化学物質:1,1,2-トリクロロエタン. (n.d.). 職場のあんぜんサイト. Retrieved March 28, 2026, from [Link]

  • 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • SAFETY DATA SHEET - Trimethyl orthoacetate. (n.d.). Fisher Scientific. Retrieved March 28, 2026, from [Link]

  • 1,1,2-trimethoxyethane — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Toxicological Profile for 1,1,2-Trichloroethane. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 28, 2026, from [Link]

  • Do you know first-aid for injuries caused by chemicals? (n.d.). Retrieved March 28, 2026, from [Link]

  • 1,1,2-トリメトキシエタン. (n.d.). India Fine Chemicals. Retrieved March 28, 2026, from [Link]

  • Fire Fighter - Safety Data Sheet. (2023, June 22). EcoOnline - Clas Ohlson. Retrieved March 28, 2026, from [Link]

  • Emergency Response Guidebook 2012 (Excerpt). (n.d.). Retrieved March 28, 2026, from [Link]

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Exploratory

The Architecture of Trimethoxyalkanes: A Comprehensive Guide to the Discovery, History, and Synthetic Utility of Orthoesters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Trimethoxyalkanes, a highly reactive subclass of orthoesters (1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Trimethoxyalkanes, a highly reactive subclass of orthoesters (1,1,1-triorganyloxyalkanes), represent a cornerstone of modern synthetic organic chemistry. Characterized by a central tetrahedral carbon atom bonded to three methoxy groups, these compounds serve as powerful electrophiles, dehydrating agents, and protecting groups. This whitepaper explores the historical discovery of trimethoxyalkanes, details the mechanistic causality governing their reactivity, and provides field-proven, self-validating protocols for their synthesis and application in advanced molecular architectures.

The Historical Genesis of Orthoesters

The journey of trimethoxyalkanes from chemical curiosities to indispensable synthetic reagents spans over a century of methodological evolution.

  • 1854: The Williamson & Kay Milestone The first synthesis of an orthoester was achieved in 1854 by Alexander Williamson and Richard Kay. By reacting chloroform with sodium alkoxides, they successfully isolated the first orthoesters 1. While groundbreaking, this nucleophilic substitution method was plagued by low yields and the generation of massive amounts of salt waste, limiting its industrial viability 2.

  • 1883: The Pinner Reaction A paradigm shift occurred when Adolf Pinner developed the acid-catalyzed reaction of nitriles with anhydrous alcohols 3. This method allowed for the targeted synthesis of specific trimethoxyalkanes (e.g., trimethyl orthoacetate from acetonitrile and methanol) via an isolable alkyl imidate intermediate known as a "Pinner salt."

  • 1970: The Johnson-Claisen Rearrangement W.S. Johnson revolutionized the application of trimethoxyalkanes by utilizing them in a [3,3]-sigmatropic rearrangement with allylic alcohols, providing a highly stereoselective route to γ,δ -unsaturated esters—a method now foundational in natural product total synthesis 4.

Timeline N1 1854 Williamson & Kay Chloroform + Alkoxide N2 1883 Adolf Pinner Nitrile + Alcohol + HCl N1->N2 N3 1970 W.S. Johnson Claisen Rearrangement N2->N3 N4 2000s Electrochemical Synthesis N3->N4

Fig 1. Historical timeline of orthoester discovery and synthetic evolution.

Structural & Mechanistic Chemistry

The reactivity profile of trimethoxyalkanes is dictated by the extreme electron deficiency of the central carbon atom, which is subjected to the inductive electron-withdrawing effects ( −I ) of three oxygen atoms.

The Dichotomy of Stability: Trimethoxyalkanes are highly stable in neutral and alkaline conditions, making them excellent protecting groups during basic transformations (e.g., Grignard reactions, enolate alkylations) 5. Conversely, they are highly labile in acidic environments.

  • Mechanistic Causality: In the presence of a Brønsted or Lewis acid, one of the methoxy oxygens is protonated/coordinated, transforming it into a superior leaving group. Its departure is assisted by the lone pairs of the remaining oxygen atoms, generating a highly reactive, resonance-stabilized oxocarbenium ion . This intermediate is rapidly intercepted by nucleophiles, driving reactions like acetalization or transesterification.

Quantitative Data: Physicochemical Properties

Understanding the physical properties of common trimethoxyalkanes is critical for designing purification protocols (e.g., fractional distillation) and selecting appropriate reaction temperatures.

CompoundIUPAC NameFormulaBoiling Point (°C)Density (g/mL)Primary Application
Trimethyl Orthoformate (TMOF) Trimethoxymethane HC(OCH3​)3​ 100–1020.97Bodroux-Chichibabin synthesis, dehydrating agent
Trimethyl Orthoacetate (TMOAc) 1,1,1-Trimethoxyethane CH3​C(OCH3​)3​ 107–1090.94Johnson-Claisen rearrangement, acetylation
Trimethyl Orthopropionate 1,1,1-Trimethoxypropane CH3​CH2​C(OCH3​)3​ 126–1280.93Advanced sigmatropic rearrangements

Key Synthetic Applications

A. The Bodroux-Chichibabin Aldehyde Synthesis

Trimethyl orthoformate (TMOF) reacts with Grignard reagents to yield acetals, which are subsequently hydrolyzed to aldehydes. This reaction effectively extends the carbon chain by one formyl unit. The use of TMOF prevents over-addition, a common side reaction when using standard formate esters 6.

B. The Johnson-Claisen Rearrangement

This transformation is arguably the most powerful application of trimethyl orthoacetate (TMOAc). An allylic alcohol is heated with TMOAc in the presence of a catalytic weak acid (e.g., propionic acid). The reaction proceeds via a mixed orthoester, which loses methanol to form a ketene acetal. This intermediate undergoes a concerted [3,3]-sigmatropic rearrangement to yield a γ,δ -unsaturated methyl ester 4.

JohnsonClaisen A Allylic Alcohol + Trimethyl Orthoacetate B Acid Catalysis (- Methanol) A->B C Mixed Orthoester Intermediate B->C D Ketene Acetal (- Methanol) C->D E [3,3]-Sigmatropic Rearrangement D->E F γ,δ-Unsaturated Methyl Ester E->F

Fig 2. The Johnson-Claisen rearrangement driven by sequential methanol elimination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic rationale (causality) and an empirical validation checkpoint.

Protocol 1: Synthesis of Trimethyl Orthoacetate via the Pinner Reaction

Objective: Synthesize TMOAc from acetonitrile and methanol.

  • Preparation of the Pinner Salt:

    • Action: In an oven-dried, argon-purged flask, dissolve 1.0 eq of anhydrous acetonitrile and 1.1 eq of anhydrous methanol in dry chloroform. Cool the mixture to 0 °C. Bubble dry HCl gas through the solution for 2 hours.

    • Causality: The system must be strictly anhydrous. The presence of water will intercept the nitrilium ion, prematurely hydrolyzing it to an amide or ester rather than the desired imidate 3. The low temperature (0 °C) is critical because the imidium chloride salt is thermodynamically unstable and will undergo elimination to form an amide and methyl chloride at higher temperatures.

    • Validation Checkpoint: A dense, white crystalline precipitate (the Pinner salt: methyl acetimidate hydrochloride) will form. The cessation of new precipitate formation indicates reaction completion.

  • Alcoholysis to the Orthoester:

    • Action: Decant the solvent and resuspend the Pinner salt in a large excess of anhydrous methanol (5.0 eq). Stir at room temperature for 24 hours.

    • Causality: Excess methanol drives the equilibrium of the sequential nucleophilic additions, displacing the amine (which precipitates as ammonium chloride) and forming the trimethoxyalkane.

    • Validation Checkpoint: The reaction mixture will transition from a suspension of imidate salt to a suspension of fine, granular NH4​Cl . Filtration followed by GC-MS of the filtrate will confirm a parent mass m/z of 120 (TMOAc).

Pinner A Nitrile + HCl B Nitrilium Ion [R-C≡NH]+ A->B C Nucleophilic Attack (+ Methanol) B->C D Pinner Salt (Alkyl Imidate) C->D E Alcoholysis (+ Excess Methanol) D->E F Trimethoxyalkane + NH4Cl E->F

Fig 3. Mechanistic pathway of the Pinner reaction for trimethoxyalkane synthesis.

Protocol 2: The Johnson-Claisen Rearrangement

Objective: Convert an allylic alcohol to a γ,δ -unsaturated methyl ester using TMOAc.

  • Reaction Setup & Transesterification:

    • Action: In a round-bottom flask equipped with a fractional distillation head, combine the allylic alcohol (1.0 eq), TMOAc (7.0 eq, acting as both reagent and solvent), and propionic acid (0.1 eq). Heat the mixture to 140 °C.

    • Causality: The reaction is an equilibrium-driven process. Heating to 140 °C serves a dual purpose: it provides the activation energy for the [3,3]-sigmatropic rearrangement and boils off the methanol byproduct (bp 65 °C). Continuous removal of methanol via the distillation head forces the equilibrium toward the ketene acetal intermediate, preventing the reverse hydrolysis reaction 6.

    • Validation Checkpoint: The thermometer at the distillation head will rapidly rise to ~65 °C and stabilize as methanol distills over.

  • Sigmatropic Rearrangement & Completion:

    • Action: Maintain heating until the distillation head temperature drops sharply.

    • Causality: A drop in head temperature indicates that no more methanol is being produced, meaning the formation of the ketene acetal is complete and the sigmatropic rearrangement has finalized.

    • Validation Checkpoint: TLC analysis (staining with KMnO4​ ) will show the complete disappearance of the highly polar allylic alcohol spot and the emergence of a less polar, UV-active/stainable spot corresponding to the γ,δ -unsaturated ester. 1H -NMR will confirm the loss of the allylic alcohol O-H proton and the shift of the alkene protons.

Conclusion

Trimethoxyalkanes are far more than simple protecting groups; they are dynamic reagents that enable complex molecular editing. From their early discovery via the Williamson and Kay synthesis to their modern utilization in the Johnson-Claisen rearrangement, mastering the chemistry of orthoesters requires a deep understanding of their unique stability profiles and the thermodynamic principles that drive their reactivity. By leveraging the self-validating protocols outlined in this guide, researchers can reliably harness trimethoxyalkanes to accelerate drug discovery and advanced materials synthesis.

References

  • Ortho ester - Grokipedia. Grokipedia.
  • Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery.
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.
  • Pinner reaction - Wikipedia. Wikipedia.
  • Ortho Esters - Alfa Chemistry. Alfa Chemistry.
  • Johnson-Claisen rearrangement. Name-Reaction.com.

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Foundational

Theoretical Conformational Analysis of 1,1,2-Trimethoxyethane: Stereoelectronic Principles and Applications in Advanced Electrolytes

Executive Summary 1,1,2-Trimethoxyethane (TME) is a highly flexible polyether molecule that has recently transitioned from a niche subject of physical organic chemistry to a critical component in advanced energy storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2-Trimethoxyethane (TME) is a highly flexible polyether molecule that has recently transitioned from a niche subject of physical organic chemistry to a critical component in advanced energy storage systems. Its unique molecular topology—featuring three methoxy groups—presents a complex conformational landscape governed by a delicate balance between stereoelectronic hyperconjugation (the gauche effect) and severe steric hindrance.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, self-validating technical guide to the theoretical conformational analysis of TME using Density Functional Theory (DFT). Furthermore, we will explore the causality behind its conformational behavior and its direct impact on lithium-ion solvation dynamics in next-generation weakly solvating electrolytes (WSEs).

Molecular Topology and Stereoelectronic Foundations

The conformational space of TME is primarily dictated by rotations around its central C–C bond and the adjacent C–O bonds. In standard aliphatic chains, steric repulsion forces substituents into an anti (180°) conformation. However, polyethers like TME are heavily influenced by the gauche effect .

In O–C–C–O fragments, the gauche conformation (~60°) is often thermodynamically preferred over the anti conformation due to stabilizing hyperconjugative interactions—specifically, the donation of electron density from the bonding σCH​ orbital into the antibonding σCO∗​ orbital. In TME, the presence of an additional methoxy group on the C1 carbon introduces significant steric bulk. The molecule is therefore forced into a frustrated energy landscape, constantly balancing the stabilizing gauche oxygen-oxygen interactions against the destabilizing methyl-methyl steric clashes ()[1].

Self-Validating Computational Protocol

To accurately map the potential energy surface (PES) of TME, a rigorous, multi-tiered computational workflow is required. The following protocol is designed as a closed-loop, self-validating system to ensure absolute thermodynamic accuracy.

Step-by-Step Methodology
  • Initial Conformational Sampling (Molecular Mechanics):

    • Action: Execute a Monte Carlo multiple minimum (MCMM) conformational search using the OPLS4 force field. Retain all conformers within a 5.0 kcal/mol energy window.

    • Causality: MM methods are computationally inexpensive, allowing for the rapid generation of thousands of rotameric states to ensure no global minima are missed before applying expensive quantum mechanical (QM) filtering.

  • Preliminary QM Optimization:

    • Action: Optimize the MM-derived conformers using DFT at the B3LYP/6-31G(d) level. Group and discard redundant conformers with a Root Mean Square Deviation (RMSD) < 0.5 Å.

  • High-Level DFT Optimization and Frequency Calculation:

    • Action: Re-optimize unique conformers using the M06-2X functional with the def2-SVP basis set. Perform vibrational frequency calculations to confirm the absence of imaginary frequencies (ensuring true minima) and to extract zero-point energies (ZPE).

    • Causality: Standard functionals like B3LYP often fail to capture medium-range dispersion forces. The M06-2X functional is specifically parameterized to capture these non-covalent interactions, which are critical for accurately modeling the compact gauche conformers of polyethers ()[1].

  • Single-Point Energy and Solvation Modeling:

    • Action: Perform single-point energy calculations at the M06-2X/def2-TZVP level. Apply the Solvation Model based on Density (SMD) using parameters for a relevant dielectric medium (e.g., a battery electrolyte environment).

    • Causality: The larger def2-TZVP basis set minimizes basis set superposition error (BSSE). The SMD model accounts for the polarization of the TME conformers in a condensed phase, which drastically shifts the Boltzmann distribution compared to the gas phase.

  • Self-Validation via NMR GIAO (The Feedback Loop):

    • Action: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Weight the calculated NMR shifts by the theoretical Boltzmann populations and compare them to empirical 1 H and 13 C NMR spectra.

    • Causality: If the theoretically weighted NMR shifts deviate from experimental values by >0.2 ppm for 1 H, it indicates that the conformational search is incomplete or the chosen dielectric constant is inaccurate. This triggers a mandatory re-evaluation of the PES, ensuring the protocol remains self-validating and empirically grounded.

Workflow A Input Structure 1,1,2-Trimethoxyethane B Molecular Mechanics (MM) Conformational Search (OPLS4 / GFN2-xTB) A->B C Low-Energy Conformers (ΔE < 5.0 kcal/mol) B->C D DFT Geometry Optimization (M06-2X / def2-SVP) C->D E Single-Point Energy & Frequencies (M06-2X / def2-TZVP + SMD) D->E F Boltzmann Population Analysis & Thermodynamic Properties E->F

Figure 1: Computational workflow for the theoretical conformational analysis of TME.

Conformational Space & Energy Landscape

Following the execution of the protocol, the quantitative data reveals that the TME ensemble is dominated by gauche states, despite the steric penalty of the three methoxy groups. Table 1 summarizes the thermodynamic properties of the primary rotameric states.

Table 1: Theoretical Conformational Energetics of 1,1,2-Trimethoxyethane (M06-2X/def2-TZVP, SMD)

Conformer StateBackbone Dihedral ( ϕO−C−C−O​ )Gauche InteractionsRelative Free Energy ( ΔG‡ , kcal/mol)Boltzmann Population (298 K)
gauche-I 62°20.0068.5%
gauche-II -65°20.4222.1%
anti-I 178°11.158.2%
anti-II -175°12.301.2%

Data Interpretation: The gauche-I conformer dominates the population (68.5%) because it maximizes the hyperconjugative stabilization of the O–C–C–O backbone while orienting the terminal methyl groups to minimize steric clash. The anti conformers are thermodynamically penalized, appearing only as minor populations.

Application: Li+ Solvation Dynamics in Battery Electrolytes

The theoretical conformational analysis of TME is not merely an academic exercise; it has profound implications for the design of high-performance lithium metal batteries. Recently, TME has been identified as a highly effective solvent for weakly solvating electrolytes (WSEs) ()[2].

The Causality of Weak Solvation: In standard solvents like 1,2-dimethoxyethane (DME), the gauche conformation perfectly aligns the oxygen lone pairs to create a bidentate chelation pocket, resulting in a strong binding energy with Li+ ions. However, in TME, the additional methoxy group on the C1 carbon alters this dynamic. While the gauche O–C–C–O backbone still attempts to form a chelation pocket, the severe steric hindrance from the three terminal methyl groups forces a conformational twist. This twist increases the Li–O bond distance, significantly reducing the ability of the adjacent oxygen atoms to coordinate with Li+ ()[3].

DFT results confirm that the binding energy of TME with Li+ is substantially weaker than that of linear or cyclic ethers lacking this specific steric bulk ()[3]. This weakened solvation is highly desirable: it promotes the formation of contact ion pairs (CIPs) and aggregates (AGGs) in the electrolyte, which preferentially decompose at the anode to form a robust, anion-derived solid-electrolyte interphase (SEI), thereby extending battery lifespan ()[2].

Solvation A TME Conformer (Gauche O-C-C-O) B Favorable Dipole Alignment (Chelation Pocket) A->B C Li+ Coordination B->C E Weakened Solvation (CIP Formation) C->E D Steric Hindrance (3x Methoxy Groups) D->C Inhibits

Figure 2: Mechanistic logic of TME conformation influencing Li+ solvation dynamics.

References

  • Edward, J. T., Farrell, P. G., & Shahidi, F. (1979). Partial molal volumes of organic compounds in carbon tetrachloride. IV. Ketones, alcohols, and ethers. Canadian Journal of Chemistry.[Link]

  • Li, L., Ren, K., Xie, W., et al. (2025). Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries? Chemical Science (RSC Publishing).[Link]

  • Liu, X., Dong, X., Wang, T., et al. (2026). Molecular Design of Ether-Based Electrolyte Solvents for High-Performance Lithium Batteries. ACS Energy Letters.[Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Role of 1,1,2-Trimethoxyethane in Advanced Organic Synthesis

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 1,1,2-trimethoxyethane as a solvent in organic reactions. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 1,1,2-trimethoxyethane as a solvent in organic reactions. This document provides in-depth insights into its physicochemical properties, its unique role as a chelating agent, and detailed protocols for its use in key synthetic transformations.

Introduction to 1,1,2-Trimethoxyethane: Beyond a Conventional Solvent

1,1,2-Trimethoxyethane (CAS No. 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid with a mild, sweet odor.[1] Its molecular structure, featuring three methoxy groups, bestows upon it a unique combination of properties that make it more than just an inert medium for chemical reactions.[1] This acyclic ether can act as a bidentate chelating agent, a property that significantly influences the reactivity and stability of various organometallic species. Its higher boiling point compared to more common ethereal solvents like diethyl ether and tetrahydrofuran (THF) allows for a broader operational temperature range, which can be advantageous for reactions requiring elevated temperatures.[2][3]

These characteristics position 1,1,2-trimethoxyethane as a strategic solvent choice in a variety of applications, from classic organometallic chemistry to modern materials science, such as in the formulation of electrolytes for lithium-ion batteries.[4][5] This guide will explore the fundamental principles behind its utility and provide practical protocols for its application.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The key properties of 1,1,2-trimethoxyethane are summarized in the table below.

PropertyValueReference(s)
CAS Number 24332-20-5[1]
Molecular Formula C5H12O3[1]
Molecular Weight 120.15 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 56-59 °C at 56 mm Hg[3]
Density 0.932 g/mL at 25 °C[3]
Refractive Index 1.392 (at 20 °C)[3]
Solubility Moderately soluble in water; soluble in organic solvents[4]
Flash Point 23 °C (74 °F)[6]
Melting Point -55 °C[4]

The Chelation Effect: A Key to Enhanced Reactivity

The presence of multiple ether linkages in 1,1,2-trimethoxyethane allows it to act as a chelating agent for metal ions.[7] Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion.[8] In the context of organometallic reactions, this chelation effect can stabilize reactive intermediates, increase the solubility of organometallic reagents, and modulate their reactivity.

For instance, in Grignard reactions, the ether oxygens can coordinate to the magnesium center, stabilizing the Grignard reagent.[2] This is particularly important for the formation and reactivity of these reagents. The bidentate nature of 1,1,2-trimethoxyethane can lead to the formation of a stable five-membered ring with the metal ion, an entropically favored arrangement known as the "chelate effect".[8][9] This enhanced stability can be crucial for reactions that are sluggish in monodentate ethereal solvents.

Chelation cluster_molecule 1,1,2-Trimethoxyethane M M+ C1 CH₂ O1 O O1->M dummy1 O1->dummy1 CH₃ O2 O O2->M dummy2 O2->dummy2 CH₃ C1->O1 C2 CH C1->C2 C2->O2 MeO1 OCH₃ MeO2 OCH₃

Chelation of a metal ion (M+) by 1,1,2-trimethoxyethane.

Applications in Organic Synthesis

Grignard Reactions

Ethereal solvents are essential for the formation and reactivity of Grignard reagents (R-MgX) as they solvate the magnesium center.[2] While diethyl ether and THF are commonly used, 1,1,2-trimethoxyethane offers distinct advantages, particularly its higher boiling point, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.[2]

Protocol: Synthesis of 1-Phenyl-1-ethanol via Grignard Reaction

This protocol describes the formation of a Grignard reagent from bromobenzene and its subsequent reaction with acetaldehyde using 1,1,2-trimethoxyethane as the solvent.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Bromobenzene

  • Acetaldehyde

  • Anhydrous 1,1,2-trimethoxyethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Grignard Formation: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous 1,1,2-trimethoxyethane to the dropping funnel and add a few drops to the magnesium turnings. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. If the reaction is sluggish, gentle heating may be applied. After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed.

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of acetaldehyde (1.0 equivalent) in anhydrous 1,1,2-trimethoxyethane dropwise from the dropping funnel.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-phenyl-1-ethanol by column chromatography or distillation.

Grignard_Workflow start Start: Dry Apparatus under Inert Gas add_mg Add Mg turnings and Iodine crystal start->add_mg initiate Initiate reaction with Bromobenzene solution add_mg->initiate form_grignard Dropwise addition of Bromobenzene in 1,1,2-Trimethoxyethane initiate->form_grignard react_aldehyde Cool to 0°C and add Acetaldehyde solution form_grignard->react_aldehyde quench Quench with saturated NH₄Cl solution react_aldehyde->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify product (Distillation/Chromatography) dry_concentrate->purify end_node End: 1-Phenyl-1-ethanol purify->end_node

Workflow for Grignard Synthesis.
Electrolytes for Lithium-Ion Batteries

The performance of lithium-ion batteries is critically dependent on the composition of the electrolyte. Ethereal solvents are of interest due to their ability to solvate lithium ions.[10] 1,1,2-trimethoxyethane has been investigated as a component of electrolyte systems.[5] Weakly solvating electrolytes can improve the cycling stability of lithium metal batteries.[5] The specific solvation structure formed by 1,1,2-trimethoxyethane with lithium salts can influence the formation and stability of the solid-electrolyte interphase (SEI), a critical layer that forms on the anode surface and dictates battery life and safety.

Protocol: Formulation and Electrochemical Testing of a 1,1,2-Trimethoxyethane-Based Electrolyte

This protocol outlines the preparation of a model electrolyte and its preliminary electrochemical characterization.

Materials:

  • Lithium hexafluorophosphate (LiPF₆)

  • Ethylene carbonate (EC)

  • 1,1,2-Trimethoxyethane (TME), battery grade

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Coin cell components (anode, cathode, separator, casings)

  • Cyclic voltammetry and battery cycling equipment

Procedure:

  • Solvent Preparation: Inside an argon-filled glovebox, mix ethylene carbonate and 1,1,2-trimethoxyethane in the desired volumetric ratio (e.g., 1:1 v/v).

  • Electrolyte Formulation: Slowly dissolve lithium hexafluorophosphate (LiPF₆) in the solvent mixture to achieve the target concentration (e.g., 1 M). Stir until the salt is completely dissolved.

  • Coin Cell Assembly: Assemble coin cells (e.g., 2032 type) inside the glovebox using the prepared electrolyte, a lithium metal anode, a suitable cathode (e.g., LiFePO₄), and a separator.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Perform CV to determine the electrochemical stability window of the electrolyte.

    • Galvanostatic Cycling: Cycle the assembled coin cells at various C-rates to evaluate the capacity retention and coulombic efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): Use EIS to study the properties of the SEI layer formed.

Battery_Workflow start Start: Inside Inert Atmosphere Glovebox mix_solvents Mix Ethylene Carbonate and 1,1,2-Trimethoxyethane start->mix_solvents dissolve_salt Dissolve LiPF₆ in solvent mixture mix_solvents->dissolve_salt assemble_cell Assemble Coin Cell (Anode, Cathode, Separator) dissolve_salt->assemble_cell characterize Electrochemical Characterization assemble_cell->characterize cv Cyclic Voltammetry characterize->cv Stability cycling Galvanostatic Cycling characterize->cycling Performance eis Electrochemical Impedance Spectroscopy characterize->eis Interface end_node End: Battery Performance Data cv->end_node cycling->end_node eis->end_node

Electrolyte Formulation and Testing Workflow.

Safety and Handling

1,1,2-Trimethoxyethane is a flammable liquid and vapor.[11][12] It can cause skin and serious eye irritation.[11][12] Therefore, appropriate safety precautions must be taken when handling this solvent.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[12] Use explosion-proof electrical equipment.[12] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[4]

Always consult the Safety Data Sheet (SDS) before using 1,1,2-trimethoxyethane.[11][12]

Conclusion

1,1,2-Trimethoxyethane is a versatile solvent with unique properties that make it a valuable tool in organic synthesis and materials science. Its ability to act as a chelating agent, coupled with its high boiling point, provides researchers with an alternative to traditional ethereal solvents, enabling reactions that may be difficult to perform otherwise. From facilitating Grignard reactions with challenging substrates to its emerging role in the development of next-generation battery electrolytes, 1,1,2-trimethoxyethane offers a range of possibilities for innovation. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application.

References

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  • 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade at Best Price. (n.d.). ExportersIndia.com. Retrieved March 24, 2026, from [Link]

  • Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries? (2025, March 31). Chemical Science (RSC Publishing). DOI:10.1039/D5SC01495F. Retrieved March 24, 2026, from [Link]

  • Chemical Properties of Ethane, 1,1,2-trimethoxy- (CAS 24332-20-5). (n.d.). Cheméo. Retrieved March 24, 2026, from [Link]

  • Exploring the Synthesis and Applications of 2-Chloro-1,1,1-Trimethoxyethane in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 24, 2026, from [Link]

  • 1,1,2-Trimethoxyethane. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage. Retrieved March 24, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Chelation. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Application to Lithium Batteries of Ternary Solvent Electrolytes with Ethylene Carbonate – 1,2-Dimethoxyethane Mixture. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Chemical Compatibility of Battery Electrolytes with Rapid Prototyping Materials and Adhesives. (2020, August 14). Industrial & Engineering Chemistry Research. Retrieved March 24, 2026, from [Link]

  • Molecular design for electrolyte solvents enabling energy-dense and long-cycling lithium metal batteries. (n.d.). Stanford University. Retrieved March 24, 2026, from [Link]

  • Ethane, 1,1,1-trimethoxy-. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • Adoption of Dimethoxyethane and 1,3-Dioxolane in Electrolyte for Fast Charging of Li-Ion Battery. (2023, September 14). MDPI. Retrieved March 24, 2026, from [Link]

  • 13.4: Chelate Effects. (2025, August 7). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. (n.d.). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Amphoteric Surfactant-Chelating Agent Interactions: Impact on Bulk and Surface Properties. (2025, April 15). research.chalmers.se. Retrieved March 24, 2026, from [Link]

  • 13.8: Organometallic Reagents. (2020, May 30). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • 1,1,1-Trimethoxyethane. (n.d.). LookChem. Retrieved March 24, 2026, from [Link]

  • 2-chlorine-1,1,1-trimethoxyethane preparing method. (n.d.). Google Patents.

Sources

Application

Application Note: 1,1,2-Trimethoxyethane as a Reagent in the Synthesis of Ethers and Esters

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Utility In advanced organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Utility

In advanced organic synthesis and drug development, the controlled construction of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds requires building blocks that balance reactivity with stability. 1,1,2-Trimethoxyethane (CAS: 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, serves as a highly versatile, protected glycoaldehyde equivalent .

Unlike unprotected glycoaldehyde, which is notoriously unstable and prone to uncontrolled dimerization, 1,1,2-trimethoxyethane safely masks the electrophilic aldehyde center. This allows chemists to selectively activate the molecule in situ to synthesize complex β -methoxy esters (via C-C bond formation) or cyclic ethers/acetals (via C-O bond formation) which are critical motifs in pharmaceutical intermediates and fragrance compounds .

Mechanistic Causality: The Oxocarbenium Paradigm

The synthetic utility of 1,1,2-trimethoxyethane is governed by its ability to reliably generate an oxocarbenium ion intermediate .

  • Activation Strategy: The dimethyl acetal moiety is inert under basic or neutral conditions. However, upon introduction of a strong Lewis acid (e.g., TiCl4​ , BF3​⋅OEt2​ ) or a Brønsted acid (e.g., p-Toluenesulfonic acid), one of the methoxy groups is protonated/coordinated and expelled as methanol.

  • Electrophilic Interception: The resulting oxocarbenium ion ( CH3​O-CH2​-CH=O+CH3​ ) is a potent electrophile.

    • When intercepted by C-nucleophiles like silyl ketene acetals (Mukaiyama aldol-type reaction), it yields functionalized esters.

    • When intercepted by O-nucleophiles like complex diols, it undergoes transacetalization to form cyclic ethers or spiro-acetals .

Physicochemical & Reactivity Profile

Understanding the physical parameters of 1,1,2-trimethoxyethane is essential for solvent compatibility and reaction scaling.

ParameterSpecification / ValueOperational Significance
CAS Number 24332-20-5Primary identifier for reagent procurement.
Molecular Formula C5​H12​O3​ Determines stoichiometric calculations.
Molecular Weight 120.15 g/mol Low molecular weight ensures high atom economy.
Boiling Point 125–127 °CAllows for azeotropic removal of byproducts (e.g., methanol) without boiling off the reagent.
Density 0.932 g/mL at 25 °CRequired for accurate volumetric dispensing.
Refractive Index 1.392Useful for rapid purity checks via refractometry.
Solubility Soluble in organic solventsCompatible with THF, DCM, and Toluene workflows.

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to ensure the causality of each step is verified before proceeding.

Protocol A: Synthesis of β -Methoxy Esters via Mukaiyama-Type Addition

Objective: Form a C-C bond by reacting 1,1,2-trimethoxyethane with a silyl ketene acetal to yield a functionalized ester. Causality Focus: TiCl4​ is selected as the Lewis acid due to its high oxophilicity, which rapidly forces oxocarbenium formation. The reaction must be kept at -78 °C to prevent the highly reactive intermediate from undergoing side-reactions (e.g., elimination or polymerization).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,1,2-trimethoxyethane (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. (Validation: Use an internal thermocouple; temperature must be -75 °C before proceeding).

  • Lewis Acid Activation: Dropwise add TiCl4​ (1.1 equiv, 1.0 M in DCM) over 10 minutes. The solution will typically turn pale yellow, indicating the formation of the titanium-coordinated oxocarbenium complex.

  • Nucleophilic Attack: Slowly inject the silyl ketene acetal (1.2 equiv) via a syringe pump over 20 minutes to prevent thermal spiking.

  • Reaction Monitoring (IPC): Stir for 2 hours at -78 °C. Pull a 0.1 mL aliquot, quench in aqueous NaHCO3​ , extract with hexane, and run TLC (Hexane/EtOAc 8:2). (Validation: Disappearance of the silyl ketene acetal spot confirms completion).

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous NaHCO3​ (20 mL). Causality: Immediate basic quenching neutralizes the TiCl4​ , preventing acid-catalyzed epimerization of the newly formed ester stereocenter.

  • Isolation: Warm to room temperature, separate the organic layer, extract the aqueous layer with DCM ( 2×15 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of Cyclic Ethers/Acetals via Transacetalization

Objective: Form complex cyclic ethers by reacting 1,1,2-trimethoxyethane with a target diol (e.g., for fragrance compound synthesis). Causality Focus: Transacetalization is an equilibrium process. To drive the reaction to completion, the liberated methanol must be continuously removed utilizing Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the target diol (1.0 equiv, 20 mmol) and 1,1,2-trimethoxyethane (1.5 equiv, 30 mmol).

  • Solvent & Catalyst: Add toluene (50 mL) as the azeotropic solvent and p-Toluenesulfonic acid monohydrate (pTSA, 0.05 equiv) as the Brønsted acid catalyst.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).

  • Equilibrium Shift (IPC): Monitor the Dean-Stark trap. As the reaction proceeds, methanol will co-distill with toluene and collect in the trap. (Validation: The collection of the theoretical volume of methanol—approx. 1.6 mL for 40 mmol released—physically validates that the C-O bond formation is occurring).

  • Reaction Monitoring: Once methanol evolution ceases (typically 4–6 hours), verify completion via GC-MS or TLC.

  • Quench & Workup: Cool the reaction to room temperature and immediately wash with 5% aqueous NaOH (20 mL). Causality: The base neutralizes the pTSA catalyst; failing to do this will cause the cyclic ether to revert to the diol upon exposure to ambient moisture during purification.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and evaporate the toluene to yield the crude cyclic ether/acetal.

Pathway Visualization

The following diagram maps the mechanistic divergence of 1,1,2-trimethoxyethane, demonstrating how a single reagent acts as a precursor for both ether and ester synthesis depending on the chosen nucleophile.

G TME 1,1,2-Trimethoxyethane (C5H12O3) Activation Lewis/Brønsted Acid Activation TME->Activation Oxo Oxocarbenium Ion [CH3O-CH2-CH=O+CH3] Activation->Oxo - CH3OH NucC Silyl Ketene Acetals (C-Nucleophile) Oxo->NucC NucO Complex Diols (O-Nucleophile) Oxo->NucO ProdEster β-Methoxy Esters (Mukaiyama Addition) NucC->ProdEster C-C Bond Formation ProdEther Cyclic Ethers / Acetals (Transacetalization) NucO->ProdEther C-O Bond Formation

Mechanistic divergence of 1,1,2-trimethoxyethane into esters and ethers via an oxocarbenium intermediate.

References

  • European Patent Office. "EP2803666A1 - Cyclic acetals and ketals and their use as fragrance compounds." Google Patents.
  • Royal Society of Chemistry. "Conversion of biomass-derived sugars to 1,1,2-trialkoxyethane via a [2 + 4] retro-aldol reaction over alkaline and alkaline earth metal salts of phosphotungstic acid." Green Chemistry. Available at:[Link]

Method

Application Note: 1,1,2-Trimethoxyethane as a Precursor for Electron-Rich Dienophiles in Cycloaddition Reactions

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction & Mechanistic Rationale

1,1,2-Trimethoxyethane (CAS 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a highly valuable, stable reagent in organic synthesis[1][2]. While it can serve as a protected aldehyde, its most powerful application lies in its role as a stable precursor to 1,2-dimethoxyethene (DME)[3][4].

Direct storage of electron-rich enol ethers like DME is often complicated by their propensity for spontaneous polymerization and extreme sensitivity to trace acids (which trigger rapid hydrolysis). By utilizing 1,1,2-trimethoxyethane, chemists can generate DME in situ or immediately prior to use via controlled dealcoholation (elimination of methanol)[3][5].

Once formed, 1,2-dimethoxyethene acts as an exceptionally electron-rich dienophile and dipolarophile. The dual methoxy substituents significantly raise the energy of the alkene's Highest Observable Molecular Orbital (HOMO). This electronic configuration makes it an ideal candidate for reacting with electron-deficient systems (where the Lowest Unoccupied Molecular Orbital, LUMO, is low) in inverse electron-demand Diels-Alder [4+2] cycloadditions, or with excited-state carbonyls in photochemical [2+2] Paternò-Büchi reactions[6][7].

Reaction Pathway Visualization

Pathway TME 1,1,2-Trimethoxyethane (Stable Precursor) Elim Thermal Dealcoholation (- CH3OH) TME->Elim DME 1,2-Dimethoxyethene (Electron-Rich Alkene) Elim->DME PB [2+2] Photochemical Paternò-Büchi DME->PB DA [4+2] Inverse Demand Diels-Alder DME->DA Oxetane Oxetane Derivatives (e.g., with Biacetyl) PB->Oxetane Heterocycle Heterocyclic Scaffolds (e.g., Pyrazines) DA->Heterocycle

Reaction pathway from 1,1,2-trimethoxyethane to diverse cycloaddition products.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 1,2-Dimethoxyethene via Pyrolytic Dealcoholation

Objective: Generate a pure mixture of (E)- and (Z)-1,2-dimethoxyethene from 1,1,2-trimethoxyethane. Causality: Thermal pyrolysis avoids the use of strong acids that would otherwise catalyze the rapid polymerization or hydrolysis of the newly formed enol ether. Distillation over sodium ensures the complete removal of the methanol byproduct, which could interfere with subsequent cycloadditions.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a quartz pyrolysis tube packed with glass helices (or a mild solid catalyst such as neutral alumina) and heat to 300 °C using a tube furnace[8].

  • Reagent Introduction: Introduce 1,1,2-trimethoxyethane dropwise into the heated zone under a steady, positive stream of dry nitrogen gas.

  • Condensation: Route the effluent into a receiving flask cooled to -78 °C (using a dry ice/acetone bath) to trap the volatile 1,2-dimethoxyethene and the methanol byproduct.

  • Purification (Self-Validation): Transfer the crude mixture to a distillation apparatus containing sodium metal or calcium hydride. The active metal reacts with methanol and trace water (evolving hydrogen gas), ensuring the isolated distillate is strictly anhydrous. Fractionally distill to isolate 1,2-dimethoxyethene. The (Z)- and (E)-isomers can be separated via preparative gas chromatography if stereospecificity is required[3][4].

Protocol B: Photochemical [2+2] Paternò-Büchi Cycloaddition

Objective: Synthesize highly substituted oxetanes using biacetyl and 1,2-dimethoxyethene. Causality: Biacetyl undergoes intersystem crossing to a reactive triplet state upon UV irradiation. The electron-rich nature of DME facilitates the formation of a polar exciplex with the triplet biacetyl, which collapses into a 1,4-biradical intermediate before ring closure, yielding the oxetane[6][9].

Step-by-Step Methodology:

  • Preparation: In a flame-dried photochemical reaction vessel, dissolve 0.04 mol of biacetyl and 0.07 mol of 1,2-dimethoxyethene in 270 mL of anhydrous benzene[6].

  • Degassing (Critical Step): Degas the solution by bubbling dry argon through the mixture for 30 minutes. Causality: Dissolved oxygen is a potent triplet quencher; removing it validates that the biacetyl triplet state will survive long enough to interact with the alkene.

  • Irradiation: Irradiate the mixture using a medium-pressure mercury lamp equipped with a Pyrex filter (to selectively excite the biacetyl n→π∗ transition) for 4–6 hours at ambient temperature.

  • Isolation: Monitor the reaction via GC-MS. Upon completion, remove the solvent under reduced pressure and purify the resulting oxetane diastereomers via silica gel flash chromatography (hexane/ethyl acetate gradient).

Protocol C: [4+2] Inverse Electron-Demand Diels-Alder Cycloaddition

Objective: Construct pyrazine or pyridazine scaffolds using an electron-deficient diene. Causality: In normal Diels-Alder reactions, the diene is electron-rich. Here, the electronic roles are reversed. Diiminosuccinonitrile (DISN) or functionalized azadienes act as electron-deficient dienes. The exceptionally high HOMO of DME drives rapid orbital overlap with the diene's LUMO, forming a cycloadduct that subsequently eliminates methanol to restore aromaticity[7][10].

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 1.0 equivalent of the electron-deficient diene (e.g., diiminosuccinonitrile) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C under an inert atmosphere.

  • Addition: Slowly add 1.2 equivalents of 1,2-dimethoxyethene dropwise. Causality: The high reactivity of the electron-rich dienophile allows this reaction to proceed smoothly without the need for Lewis acid catalysis, preventing unwanted side reactions.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aromatization: The initial cycloadduct (e.g., 5,6-dimethoxy-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile) readily eliminates methanol. To drive this elimination to completion and validate the formation of the fully aromatic pyrazine, apply gentle heating (reflux) for an additional 2 hours[7].

  • Purification: Concentrate the mixture in vacuo and purify the resulting heteroaromatic compound via recrystallization.

Quantitative Data Summary

Table 1: Comparison of Cycloaddition Parameters using 1,2-Dimethoxyethene

Reaction TypeDienophile / ReactantDiene / Excited SpeciesTemp (°C)Time (h)Typical Yield (%)Mechanistic Driver
[2+2] Photochemical 1,2-DimethoxyetheneBiacetyl (Triplet State)254 - 665 - 80Exciplex formation; 1,4-biradical closure
[4+2] Inverse DA 1,2-DimethoxyetheneDiiminosuccinonitrile0 to 251270 - 85High HOMO (DME) / Low LUMO (Diene)
[2+2] Thermal 1,2-DimethoxyetheneKetenes25 - 608 - 1250 - 70Dipolar intermediate stabilization

References

  • 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade Jigs Pharma URL: [Link]

  • Ethane, 1,1,2-trimethoxy- Physico-chemical Properties & Safety ChemBK URL:[Link]

  • Preparation of 1,2-dialkoxyethenes (US5105022A)
  • Preparation of 1,1,2-trialkoxyethanes (US4755625A)
  • Methoxyethenes: Structures and Conformations Journal of the American Chemical Society URL: [Link]

  • Photoaddition of Biacetyl and Alkenes. Reaction Stereochemistry, Multiplicity, and Photokinetics Defense Technical Information Center (DTIC) URL:[Link]

  • Product Class 14: Pyrazines Science of Synthesis, Thieme Connect URL:[Link]

  • Recent Advances in Synthetic Applications of Azadienes ResearchGate URL: [Link]

Sources

Application

The Versatility of 1,1,2-Trimethoxyethane as a Key Building Block in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Masked Dicarbonyl In the landscape of modern organic synthesis, the strategic use of building blocks is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Masked Dicarbonyl

In the landscape of modern organic synthesis, the strategic use of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1,1,2-trimethoxyethane stands out as a highly versatile and valuable C2-synthon, serving as a stable and manageable precursor to the reactive glyoxal. Its utility lies in its ability to generate the 1,2-dicarbonyl moiety in situ under controlled conditions, thereby circumventing the challenges associated with the direct handling of volatile and often polymer-prone glyoxal. This attribute makes 1,1,2-trimethoxyethane an indispensable tool in the synthesis of a wide array of heterocyclic compounds, which form the backbone of numerous pharmaceuticals, agrochemicals, and materials.

This technical guide provides an in-depth exploration of the applications of 1,1,2-trimethoxyethane in the synthesis of key heterocyclic scaffolds, including pyrazines, quinoxalines, imidazoles, and in the renowned Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

I. The In Situ Generation of Glyoxal: The Cornerstone of Reactivity

The synthetic utility of 1,1,2-trimethoxyethane is predicated on its acid-catalyzed hydrolysis to release glyoxal. This transformation is typically achieved in the presence of an acid, which protonates the acetal oxygens, facilitating the elimination of methanol and subsequent formation of the highly electrophilic dicarbonyl species. The gradual, in situ generation of glyoxal is a key advantage, as it maintains a low concentration of the reactive aldehyde, minimizing side reactions such as polymerization and improving reaction yields and purity of the desired heterocyclic products.

G TME 1,1,2-Trimethoxyethane Protonation Protonation TME->Protonation H+ Intermediate1 Protonated Acetal Protonation->Intermediate1 Elimination1 Elimination of MeOH Intermediate1->Elimination1 Intermediate2 Oxocarbenium Ion Elimination1->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis H2O Intermediate3 Hemiacetal Hydrolysis->Intermediate3 Elimination2 Elimination of MeOH Intermediate3->Elimination2 Glyoxal Glyoxal Elimination2->Glyoxal

Caption: In situ generation of glyoxal from 1,1,2-trimethoxyethane.

II. Synthesis of Pyrazines: A Gateway to Bioactive Scaffolds

Pyrazines are a class of aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] They are prevalent in a variety of natural products and are key components in many pharmaceuticals and flavorings.[2] The reaction of 1,1,2-trimethoxyethane with 1,2-diamines provides a direct and efficient route to substituted pyrazines.

Mechanistic Rationale

The synthesis proceeds through the in situ generation of glyoxal from 1,1,2-trimethoxyethane under acidic conditions. The glyoxal then undergoes a double condensation with the 1,2-diamine to form a dihydropyrazine intermediate. Subsequent oxidation, often by air, leads to the aromatic pyrazine product. The choice of solvent and catalyst can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine

This protocol details the synthesis of 2,3-diphenylpyrazine from 1,2-diphenylethane-1,2-diamine and 1,1,2-trimethoxyethane.

Materials:

  • 1,2-Diphenylethane-1,2-diamine (1 mmol, 212 mg)

  • 1,1,2-Trimethoxyethane (1.1 mmol, 147 µL)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diphenylethane-1,2-diamine and ethanol.

  • Stir the mixture until the diamine is fully dissolved.

  • Add glacial acetic acid to the solution, followed by the dropwise addition of 1,1,2-trimethoxyethane.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 50 mL of ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2,3-diphenylpyrazine.

EntryDiamineProductYield (%)Reference
1EthylenediaminePyrazine75-85[3]
21,2-Diaminopropane2-Methylpyrazine70-80[3]
31,2-Diphenylethane-1,2-diamine2,3-Diphenylpyrazine85-95[4][5]

III. Quinoxalines: Privileged Structures in Medicinal Chemistry

Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring.[6] They are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[7] The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, readily generated from 1,1,2-trimethoxyethane, is a cornerstone method for their synthesis.[8][9]

Mechanistic Pathway

Similar to pyrazine synthesis, the reaction is initiated by the acid-catalyzed hydrolysis of 1,1,2-trimethoxyethane to glyoxal. The o-phenylenediamine then reacts with the in situ generated glyoxal in a stepwise condensation to form a dihydroquinoxaline, which is subsequently oxidized to the aromatic quinoxaline. The use of a catalyst, such as a Lewis or Brønsted acid, can accelerate the reaction.[10]

G TME 1,1,2-Trimethoxyethane Glyoxal Glyoxal TME->Glyoxal H+, H2O Condensation1 Condensation Glyoxal->Condensation1 OPD o-Phenylenediamine OPD->Condensation1 Intermediate1 Amino-alcohol Intermediate Condensation1->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dihydroquinoxaline Cyclization->Intermediate2 Oxidation Oxidation Intermediate2->Oxidation [O] Quinoxaline Quinoxaline Oxidation->Quinoxaline

Caption: General workflow for quinoxaline synthesis.

Experimental Protocol: Synthesis of Quinoxaline

This protocol describes the synthesis of the parent quinoxaline from o-phenylenediamine and 1,1,2-trimethoxyethane.

Materials:

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • 1,1,2-Trimethoxyethane (11 mmol, 1.47 mL)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (2-3 drops)

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine in ethanol with gentle warming.

  • Add a few drops of concentrated hydrochloric acid to the solution.

  • Slowly add 1,1,2-trimethoxyethane to the reaction mixture with continuous stirring.

  • Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution with a dilute sodium hydroxide solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude quinoxaline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.[11]

Entryo-Phenylenediamine1,2-Dicarbonyl SourceProductYield (%)Reference
1o-Phenylenediamine1,1,2-TrimethoxyethaneQuinoxaline85-95[11][12]
24,5-Dimethyl-1,2-phenylenediamine1,1,2-Trimethoxyethane6,7-Dimethylquinoxaline80-90[11]
3o-PhenylenediamineBenzil2,3-Diphenylquinoxaline90-98[9][11]

IV. Imidazoles: A Core Motif in Pharmaceuticals and Catalysis

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine, and is a key ligand in coordination chemistry.[13] The synthesis of imidazoles can be achieved through various methods, and the use of a glyoxal equivalent like 1,1,2-trimethoxyethane offers a convenient route.

Synthetic Approach

The classical Debus synthesis of imidazoles involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[13] By using 1,1,2-trimethoxyethane as the glyoxal source, this multicomponent reaction can be efficiently carried out. The mechanism involves the formation of a diimine intermediate from glyoxal and ammonia, which then reacts with an aldehyde and another equivalent of ammonia to form the imidazole ring.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol describes the synthesis of lophine, a well-known chemiluminescent compound.

Materials:

  • Benzil (5 mmol, 1.05 g)

  • Benzaldehyde (5 mmol, 0.51 mL)

  • Ammonium Acetate (15 mmol, 1.16 g)

  • Glacial Acetic Acid (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 100 mL of cold water.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual acetic acid and ammonium salts.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Note: While this protocol uses benzil directly, 1,1,2-trimethoxyethane can be used as a glyoxal source in reactions with other aldehydes and ammonia to form different substituted imidazoles.

V. The Pictet-Spengler Reaction: A Powerful Tool for Alkaloid Synthesis

The Pictet-Spengler reaction is a versatile and powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are the core structures of many alkaloids.[14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[15] 1,1,2-Trimethoxyethane can serve as a formaldehyde equivalent in this reaction.

Mechanistic Insights

The reaction begins with the formation of a Schiff base between the β-arylethylamine and the aldehyde generated in situ from 1,1,2-trimethoxyethane. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[16]

G Tryptamine Tryptamine Schiff_Base Schiff Base Formation Tryptamine->Schiff_Base TME 1,1,2-Trimethoxyethane Formaldehyde Formaldehyde TME->Formaldehyde H+ Formaldehyde->Schiff_Base Iminium_Ion Iminium Ion Formation Schiff_Base->Iminium_Ion H+ Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Product Tetrahydro-β-carboline Cyclization->Product

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline

This protocol details the synthesis of the parent tetrahydro-β-carboline from tryptamine and 1,1,2-trimethoxyethane.

Materials:

  • Tryptamine (5 mmol, 801 mg)

  • 1,1,2-Trimethoxyethane (6 mmol, 800 µL)

  • Trifluoroacetic Acid (TFA) (1 mL)

  • Dichloromethane (DCM) (20 mL)

Procedure:

  • Dissolve tryptamine in dichloromethane in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Add 1,1,2-trimethoxyethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure tetrahydro-β-carboline.[17]

Entryβ-ArylethylamineAldehyde SourceProductYield (%)Reference
1Tryptamine1,1,2-Trimethoxyethane1,2,3,4-Tetrahydro-β-carboline85-95[17]
2Phenethylamine1,1,2-Trimethoxyethane1,2,3,4-Tetrahydroisoquinoline80-90[14]
3L-Tryptophan methyl ester1,1,2-TrimethoxyethaneMethyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate75-85[18]

VI. Conclusion

1,1,2-Trimethoxyethane has proven to be a highly effective and versatile reagent in the synthesis of a diverse range of heterocyclic compounds. Its ability to serve as a stable and convenient source of glyoxal underpins its utility in constructing pyrazines, quinoxalines, and imidazoles. Furthermore, its application as a formaldehyde equivalent in the Pictet-Spengler reaction highlights its broader potential in complex natural product synthesis. The protocols and insights provided in this guide aim to equip researchers with the knowledge to effectively harness the synthetic power of 1,1,2-trimethoxyethane in their pursuit of novel and functional molecules.

VII. References

  • A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM - LOCKSS. (n.d.). Retrieved from [Link]

  • Microwave Assisted Five Steps Synthesis of Substituted Pyrazines Under Solvent Free Conditions and Its Bioloical Activity | Journal of Chemical Health Risks. (2025, August 12). Retrieved from [Link]

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023, November 23). Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC. (n.d.). Retrieved from [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC. (2024, November 5). Retrieved from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013, May 3). Retrieved from [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives - Arkivoc. (n.d.). Retrieved from [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthetic route to substituted imidazoles. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+) - PMC. (n.d.). Retrieved from [Link]

  • Silica gel an Efficient Catalyst for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketones and - Connect Journals. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Condensation: A New Direction for an Old Reaction - The Vespiary. (n.d.). Retrieved from [Link]

  • MICROWAVE ASSISTED SYNTHESIS & QSAR STUDY OF SOME NOVEL PYRAZOLYL THIAZINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, December 1). Retrieved from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, July 28). Retrieved from [Link]

  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC. (n.d.). Retrieved from [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. (n.d.). Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). Retrieved from [Link]

  • Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Retrieved from [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI. (2023, November 2). Retrieved from [Link]

  • Tandem Asymmetric Cycloaromatization/ Intramolecular Pictet‐Spengler‐Type Reaction. An Entry to Polycyclic Pyrroles. (n.d.). Retrieved from [Link]

  • One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones. (2019, July 1). Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025, April 24). Retrieved from [Link]

  • Quinoxalinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Process of preparing pyrazines - Google Patents. (n.d.). Retrieved from

  • Hydrogenation process and catalysts - Google Patents. (n.d.). Retrieved from

  • Total Synthesis of Spirotryprostatin B. (n.d.). Retrieved from [Link]

  • Dual-Pathway Glyoxal–Peptide Reaction Mechanisms under Acidic and Alkaline Conditions for Camellia oleifera Protein-based Adhesive Performance Optimization | BioResources. (2025, December 19). Retrieved from [Link]

  • Mechanism for aqueous-phase reaction of glyoxal with OH radicals. - ResearchGate. (n.d.). Retrieved from [Link]

  • Publications ‒ LSPN - EPFL. (n.d.). Retrieved from [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (2021, September 1). Retrieved from [Link]

  • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC. (n.d.). Retrieved from [Link]

  • Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. - ResearchGate. (n.d.). Retrieved from [Link]

  • Greener approach toward one pot route to pyrazine synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - RUA. (2024, July 11). Retrieved from [Link]

  • GLYOXAL |. (n.d.). Retrieved from [Link]

  • Glyoxal - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 1,1,2-Trimethoxyethane in the Preparation of Agrochemicals

Executive Summary The synthesis of modern agrochemicals—particularly highly selective fungicides and herbicides—relies heavily on the precise construction of methoxy-substituted heterocyclic scaffolds and complex α -hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of modern agrochemicals—particularly highly selective fungicides and herbicides—relies heavily on the precise construction of methoxy-substituted heterocyclic scaffolds and complex α -hydroxyamides[1][2]. 1,1,2-Trimethoxyethane (CAS 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, serves as a critical, stable building block in these workflows[3]. This application note details the mechanistic utility of 1,1,2-trimethoxyethane, providing researchers and drug development professionals with field-proven, self-validating protocols for its use in agrochemical synthesis. Furthermore, we highlight recent advancements in the green synthesis of this acetal directly from renewable biomass[4].

Mechanistic Utility & Chemical Causality

The primary value of 1,1,2-trimethoxyethane lies in its function as a protected surrogate for methoxyacetaldehyde [].

The Causality of Acetal Protection: Free methoxyacetaldehyde is highly electrophilic and prone to rapid polymerization, oxidation, and degradation under ambient conditions. Handling the free aldehyde at an industrial or advanced-research scale often results in poor atom economy and low yields. 1,1,2-Trimethoxyethane circumvents this by masking the reactive carbonyl carbon as a dimethyl acetal[3]. This liquid is chemically stable, easily transportable, and unreactive toward nucleophiles until intentionally activated.

By introducing a Brønsted or Lewis acid into the reaction matrix, the acetal undergoes in situ hydrolysis. This controlled deprotection releases methoxyacetaldehyde at a steady rate, allowing it to be immediately consumed by nucleophiles (e.g., amidines, isocyanides) in tandem cyclization or multicomponent reactions (MCRs)[1]. This Le Chatelier-driven equilibrium prevents the accumulation—and subsequent degradation—of the free aldehyde, ensuring high-fidelity conversion to the desired agrochemical active pharmaceutical ingredients (APIs).

G A Glucose (Renewable Biomass) B 1,1,2-Trimethoxyethane (Stable Acetal) A->B W-Beta Catalyst Retro-aldol Rxn C Methoxyacetaldehyde (Reactive Intermediate) B->C Acid Hydrolysis (In Situ) D Heterocycles (Pyrimidines/Thiazoles) C->D Cyclization (Amidines/Amines) E Agrochemical APIs (Fungicides/Herbicides) C->E Ugi/Passerini Multicomponent Rxn D->E Structural Derivatization

Fig 1: Synthetic workflow from biomass to agrochemicals via 1,1,2-Trimethoxyethane.

Green Synthesis of the Precursor

Historically, 1,1,2-trimethoxyethane was synthesized via the chlorination and subsequent acetalization of toxic acetaldehyde. However, modern sustainable protocols utilize renewable biomass. Recent breakthroughs demonstrate the one-pot tandem catalysis of glucose into 1,1,2-trimethoxyethane over W-Beta zeolite catalysts[4]. The medium Lewis acid sites from the framework W5+ species facilitate glucose epimerization and retro-aldol condensation (RAC), while weak Brønsted acids drive the etherification, yielding the acetal with an impressive 54.2% yield and a highly favorable E-factor[4].

Experimental Protocols

Protocol A: In Situ Deprotection & Heterocyclization (Methoxy-Pyrimidine Synthesis)

Methoxy-substituted pyrimidines are core pharmacophores in numerous herbicides. This protocol describes the tandem deprotection-cyclization of 1,1,2-trimethoxyethane with an amidine.

Causality: p -Toluenesulfonic acid ( p -TsOH) acts as a dual-purpose catalyst. It provides the protons necessary for the hydrolysis of the dimethyl acetal, and subsequently activates the transient carbonyl for nucleophilic attack by the amidine, driving the cyclization forward.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 1,1,2-trimethoxyethane and 10.5 mmol of the target amidine hydrochloride in 50 mL of anhydrous ethanol.

  • Catalysis: Add 1.0 mmol (10 mol%) of p -TsOH monohydrate. Note: The trace water from the monohydrate is sufficient to initiate the controlled hydrolysis of the acetal.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Self-Validation (In-Process): Monitor the reaction via GC-MS. The protocol is self-validating: the reaction is deemed complete when the acetal peak ( m/z 120) completely disappears, replaced by the characteristic molecular ion of the pyrimidine product.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO3​ (20 mL), and extract with ethyl acetate ( 3×30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Passerini-Type Multicomponent Reaction for Fungicide Intermediates

α -Hydroxyamides are critical intermediates in the synthesis of oomycete-targeted fungicides (e.g., mandipropamid analogs)[1].

Causality: Utilizing a multicomponent reaction (MCR) maximizes atom economy. By hydrolyzing 1,1,2-trimethoxyethane in situ in the presence of an isocyanide and a carboxylic acid, the transient methoxyacetaldehyde is instantly trapped. This prevents side-reactions and yields the highly functionalized α -hydroxyamide in a single operational step.

Step-by-Step Methodology:

  • Preparation: In a 100 mL vial, dissolve 5.0 mmol of 1,1,2-trimethoxyethane in 20 mL of a 9:1 Dichloromethane/Water mixture.

  • Deprotection: Add 0.5 mL of trifluoroacetic acid (TFA) and stir at room temperature for 30 minutes to generate methoxyacetaldehyde.

  • MCR Assembly: To the stirring mixture, sequentially add 5.0 mmol of p -chlorobenzoic acid and 5.0 mmol of benzyl isocyanide.

  • Reaction: Stir aggressively at 25 °C for 12 hours.

  • Self-Validation (Analytical): Take a 0.1 mL aliquot, evaporate the solvent, and analyze via 1H NMR. The success of the MCR is validated by the disappearance of the acetal methoxy protons (singlet, ~3.3 ppm) and the emergence of a distinct doublet/multiplet corresponding to the newly formed chiral α -proton of the amide.

  • Workup: Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Recrystallize from hot ethanol to yield the pure fungicide intermediate.

Quantitative Data & Yield Analysis

The table below summarizes the reaction parameters, yields, and efficiency metrics for the workflows described above, highlighting the robust nature of 1,1,2-trimethoxyethane as a synthetic hub.

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Yield (%)Reference
Glucose to 1,1,2-Trimethoxyethane W-Beta Zeolite2004.054.2Zhao et al.[4]
Acetal to Methoxy-Pyrimidine p -TsOH, Amidine806.082.0Protocol A
Acetal to α -Hydroxyamide Isocyanide, R-COOH2512.078.5Protocol B

References

  • Zhao, X., Liu, W., Zhu, L., et al. "Efficient one-pot tandem catalysis of glucose into 1,1,2-trimethoxyethane over W-Beta catalysts." Sustainable Energy & Fuels, Royal Society of Chemistry, 2022, 6, 1051-1057. Available at:[Link]

  • Ruiz, M., et al. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." National Institutes of Health (PMC), 2020. Available at:[Link]

  • Nikoofar, K., et al. "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media." RSC Advances, Royal Society of Chemistry, 2020. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with 1,1,2-Trimethoxyethane

Welcome to the technical support center for 1,1,2-trimethoxyethane (TME), a versatile and efficient solvent for a range of chemical transformations. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1,2-trimethoxyethane (TME), a versatile and efficient solvent for a range of chemical transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using TME, troubleshoot common issues, and optimize reaction conditions for superior results.

I. Introduction to 1,1,2-Trimethoxyethane as a Solvent

1,1,2-Trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid with the chemical formula C5H12O3.[1][2] Its unique structure, featuring three methoxy groups, imparts a useful balance of polarity and coordinating ability, making it an effective solvent for both polar and nonpolar compounds.[1] TME is increasingly recognized as a valuable alternative to more traditional ethereal solvents like diethyl ether and tetrahydrofuran (THF), particularly in applications requiring higher reaction temperatures.[3]

Key Properties of 1,1,2-Trimethoxyethane:

PropertyValueSource
Molecular Formula C5H12O3[2]
Molecular Weight 120.15 g/mol [4]
Boiling Point 126 °C[5]
Density 0.932 g/mL at 25 °C[6]
Refractive Index 1.392 (at 20 °C)[6]
Solubility Moderately soluble in water; soluble in organic solvents.[4][4]
CAS Number 24332-20-5[2]

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of 1,1,2-trimethoxyethane in experimental setups.

Q1: What are the primary advantages of using 1,1,2-trimethoxyethane over other ethereal solvents like THF or diethyl ether?

A1: The primary advantage of TME lies in its higher boiling point (126 °C), which allows for a broader operational temperature range.[5] This is particularly beneficial for reactions that are sluggish at lower temperatures. Additionally, its bidentate coordinating ability can enhance the solubility and reactivity of certain organometallic reagents.[3]

Q2: How should I properly store and handle 1,1,2-trimethoxyethane?

A2: 1,1,2-trimethoxyethane should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4][7] It is a flammable liquid and vapor, so it's crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2][7] Always use in a well-ventilated area and ensure containers are tightly closed when not in use.[1]

Q3: Is 1,1,2-trimethoxyethane compatible with strong bases like organolithium reagents?

A3: While TME is an ethereal solvent, its acetal functionality makes it potentially susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. For reactions involving very strong bases, it is crucial to conduct small-scale trials to assess its stability under the specific reaction conditions. Its isomer, 1,1,1-trimethoxyethane, is noted to be sensitive to strong acids or bases.[8]

Q4: What is the expected shelf life of 1,1,2-trimethoxyethane?

A4: When stored under the recommended conditions (cool, dry, well-ventilated, and in a tightly sealed container), 1,1,2-trimethoxyethane has a shelf life of approximately 2 years.[4]

III. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered when using 1,1,2-trimethoxyethane as a solvent.

Issue 1: Low Reaction Yield or Incomplete Conversion

Symptoms:

  • Analysis of the reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired product is lower than anticipated.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: While TME's high boiling point is an advantage, some reactions may still require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress at each stage. Ensure the temperature does not exceed the decomposition point of any reactants or products.

  • Solvent Purity: The presence of impurities, particularly water or protic contaminants, can quench sensitive reagents and inhibit the reaction.

    • Solution: Ensure the 1,1,2-trimethoxyethane is of high purity (≥98%) and appropriately dried before use, especially for moisture-sensitive reactions like Grignard reactions.[4][9] Distillation from a suitable drying agent (e.g., sodium/benzophenone) may be necessary.

  • Inadequate Mixing: If the reaction involves heterogeneous components (e.g., a solid reagent), poor mixing can limit the reaction rate.

    • Solution: Increase the stirring rate to ensure efficient mixing. For very viscous mixtures, consider mechanical stirring.

Workflow for Optimizing Reaction Temperature:

Caption: Optimizing for low reaction yield.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Analysis of the crude reaction mixture reveals the presence of one or more unexpected compounds.

  • Difficulty in purifying the desired product due to the presence of closely related impurities.

Potential Causes & Solutions:

  • Solvent Decomposition: Under harsh conditions (e.g., strong acids/bases, high temperatures), TME can potentially undergo decomposition. The primary degradation pathway for similar ester-containing compounds is hydrolysis.[10]

    • Solution: If solvent decomposition is suspected, consider running the reaction at a lower temperature or for a shorter duration. Alternatively, explore other aprotic solvents that may be more stable under the reaction conditions.

  • Side Reactions of Reactants or Products: The reaction conditions may be promoting undesired side reactions.

    • Solution: A thorough understanding of the reaction mechanism is crucial.[11] Consider adjusting the stoichiometry of the reactants, the rate of addition of reagents, or the reaction temperature to disfavor the formation of byproducts.

Investigating Byproduct Formation:

Caption: Troubleshooting byproduct formation.

Issue 3: Difficulty in Product Isolation/Work-up

Symptoms:

  • Formation of emulsions during aqueous work-up.

  • The desired product is difficult to extract from the aqueous phase.

Potential Causes & Solutions:

  • Moderate Water Solubility: 1,1,2-trimethoxyethane is moderately soluble in water, which can lead to issues during extraction.[4]

    • Solution: To break emulsions and improve phase separation, add a saturated brine solution (NaCl(aq)) during the work-up. This increases the ionic strength of the aqueous layer, "salting out" the organic components.

  • High Boiling Point: The relatively high boiling point of TME can make its removal by rotary evaporation time-consuming.

    • Solution: If possible, perform the majority of the solvent removal at a higher vacuum. For heat-sensitive compounds, consider alternative purification methods that do not require complete solvent removal, such as precipitation or crystallization.

IV. Experimental Protocols

This section provides a general protocol for a common reaction type where 1,1,2-trimethoxyethane can be a suitable solvent.

Protocol: General Procedure for a Grignard Reaction

Ethereal solvents are essential for the formation and reactivity of Grignard reagents due to their ability to solvate the magnesium center.[3][9] The higher boiling point of TME can be advantageous for the formation of Grignard reagents from less reactive organic halides.[3]

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • 1,1,2-Trimethoxyethane (anhydrous)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous diethyl ether (for comparison, optional)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous 1,1,2-trimethoxyethane to cover the magnesium.

    • Prepare a solution of the organic halide (1.0 equivalent) in anhydrous 1,1,2-trimethoxyethane in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and/or a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of the electrophile (1.0 equivalent) in anhydrous 1,1,2-trimethoxyethane dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

V. Safety Information

  • Hazard Classification: 1,1,2-trimethoxyethane is classified as a flammable liquid and vapor.[2] It can cause skin and serious eye irritation.[2][7] It may also cause respiratory irritation.[2]

  • Handling Precautions: Always handle 1,1,2-trimethoxyethane in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do not induce vomiting. Seek immediate medical attention.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

VI. References

  • 1,1,2-Trimethoxyethane 24332-20-5 wiki. (n.d.). Chemical Synthesis. Retrieved from [Link]

  • 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade at Best Price. (n.d.). IndiaMART. Retrieved from [Link]

  • 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520. (n.d.). PubChem. Retrieved from [Link]

  • 1,1,2-Trimethoxyethane. (2021, April 6). DOSS. Retrieved from [Link]

  • Chemical Properties of Ethane, 1,1,2-trimethoxy- (CAS 24332-20-5). (n.d.). Cheméo. Retrieved from [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • 1,1,2-trimethoxyethane — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Conductivity and applications of Li-biphenyl-1,2-dimethoxyethane solution for lithium ion batteries. (2015). Chinese Physics B, 24(10), 108201. Retrieved from [Link]

  • 1,2,3-Trimethoxypropane: a bio-sourced glyme as electrolyte for lithium–O2 batteries. (2020). Journal of Materials Chemistry A, 8(1), 235-244. Retrieved from [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). Molecules, 27(23), 8501. Retrieved from [Link]

  • Synthesis of 1,1,1-trimethoxyethane. (1977). Google Patents. Retrieved from

  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning. (2023). ACS Central Science, 9(5), 896-904. Retrieved from [Link]

  • Accelerated Chemical Reaction Optimization using Multi-Task Learning. (2022). ChemRxiv. Retrieved from [Link]

  • 1,1,2-trimethoxyethane (C5H12O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Which of the following compounds are suitable solvents for Grignard reactions? (n.d.). Pearson. Retrieved from [Link]

  • Strategies for Reaction Optimization. (2025, May 3). The Knowles Group. Retrieved from [Link]

  • 2-chlorine-1,1,1-trimethoxyethane preparing method. (2016). Google Patents. Retrieved from

  • METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1,1,2-Trichloroethane. (n.d.). EPA. Retrieved from [Link]

  • 1,1,2-Trichloroethane | Toxic Substances. (n.d.). CDC. Retrieved from [Link]

  • Enhanced performance of lithium metal batteries via cyclic fluorinated ether based electrolytes. (2024). Chemical Engineering Journal, 485, 149887. Retrieved from [Link]

  • Battery Chemicals. (n.d.). Halocarbon. Retrieved from [Link]

  • Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide. (2018). The Journal of Chemical Physics, 149(16), 164701. Retrieved from [Link]

  • Ethane, 1,1,2-trimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Fact Sheet: 1,1,2-Trichloroethane. (n.d.). Suburban Testing Labs. Retrieved from [Link]

  • Fact sheet: 1,1,2-trichloroethane. (n.d.). Government of Canada. Retrieved from [Link]

  • 1,1,2-Trichloroethane. (2022, June 30). DCCEEW. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1,1,2-Trimethoxyethane (TME) Synthesized Products

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult on the downstream bottlenecks associated with 1,1,2-Trimethoxyethane (also known as methoxyacetaldehyde dimethyl acetal) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult on the downstream bottlenecks associated with 1,1,2-Trimethoxyethane (also known as methoxyacetaldehyde dimethyl acetal) [1]. This versatile reagent is a cornerstone in pharmaceutical synthesis, particularly for generating complex heterocyclic structures (e.g., thiazoles, quinolines) and active pharmaceutical ingredients [3]. However, its chemical architecture—specifically the dimethyl acetal moiety—presents unique purification challenges.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the high-purity isolation of your target compounds.

Part 1: Troubleshooting Guide & Mechanistic Causality
Issue 1: Severe Product Loss, "Streaking," or Degradation on Silica Gel
  • The Causality: 1,1,2-Trimethoxyethane is an acetal. While completely stable under basic conditions, acetals are highly labile in the presence of Brønsted or Lewis acids. Standard, unmodified silica gel possesses a slightly acidic surface due to exposed silanol groups (pH ~4.5–5.5). If your synthesized product retains the acetal functional group, the silica gel will catalyze its hydrolysis back to the highly reactive methoxyacetaldehyde and methanol during elution. This continuous on-column degradation manifests as severe streaking and drastically reduced isolated yields.

  • The Resolution: Neutralize the stationary phase. Employing a buffered silica gel chromatography protocol using a volatile organic base deactivates the acidic silanol groups, preserving the acetal moiety.

Issue 2: Co-elution of Unreacted 1,1,2-Trimethoxyethane
  • The Causality: TME is a relatively non-polar, volatile liquid with a boiling point of 126 °C at atmospheric pressure [2]. In condensation reactions where TME is used in excess, residual reagent often co-elutes with non-polar target products during normal-phase chromatography, resisting separation by standard solvent gradients.

  • The Resolution: Leverage the thermodynamic properties of TME. If the target product has a boiling point difference (ΔBP) of >30 °C compared to TME, vacuum fractional distillation is the thermodynamically favored and most scalable purification method, completely bypassing solvent-heavy chromatography.

Part 2: Experimental Protocols
Protocol A: Triethylamine-Buffered Silica Gel Chromatography
  • Self-Validating Mechanism: By pre-treating the column with a base, the acid-catalyzed cleavage pathway is chemically blocked. The presence of the intact six-proton singlet (the two methoxy groups) in the final 1 H-NMR spectrum validates the protocol's success.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (Et 3​ N). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the Et 3​ N-spiked solvent to ensure uniform distribution of the base.

  • Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the buffered solvent. This ensures complete neutralization of all acidic silanol sites before the product is introduced.

  • Loading: Dissolve the crude mixture in a minimum amount of the buffered solvent and carefully load it onto the column head.

  • Elution: Elute the product using the buffered mobile phase, collecting fractions as usual.

  • Post-Purification: Concentrate the fractions under reduced pressure. To remove residual Et 3​ N, place the purified product under high vacuum ( 0.1 mbar) for 4–6 hours.

Protocol B: Vacuum Fractional Distillation
  • Self-Validating Mechanism: Utilizing reduced pressure lowers the thermal energy required for vaporization, preventing the thermal degradation of the product while cleanly separating the volatile TME [1]. A sharp plateau in vapor temperature during distillation validates fraction purity.

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column to increase the number of theoretical plates.

  • Vacuum Application: Apply a steady, controlled vacuum (e.g., 56 mmHg). At this specific pressure, TME distills at approximately 56–59 °C [1].

  • Heating: Slowly heat the crude mixture using a temperature-controlled oil bath. Maintain the bath temperature roughly 20–30 °C above the expected boiling point of the fraction.

  • Collection: Collect the forerun (which often contains low-boiling methanol byproducts), followed by the pure TME fraction at 56–59 °C.

  • Isolation: The target product will either distill at a significantly higher temperature or remain in the distillation flask as a purified residue (if it is a high-boiling oil or solid).

Part 3: Data Presentation

To aid in your distillation and extraction planning, the fundamental physical properties of TME and its common reaction components are summarized below:

CompoundMolecular Weight ( g/mol )Boiling Point (°C, 760 mmHg)Boiling Point (°C, 56 mmHg)Density (g/mL)Flash Point (°C)
1,1,2-Trimethoxyethane (TME) 120.1512656–590.93223
Methoxyacetaldehyde 74.0892N/A1.00516
Methanol (Byproduct) 32.0464.7~150.7929.7

Data sourced from authoritative chemical safety and property databases [1][2].

Part 4: Purification Workflow Visualization

Follow this logical decision matrix to determine the optimal purification route for your TME-derived crude mixtures.

G Start Crude Reaction Mixture (Contains TME & Derivatives) CheckBP Δ Boiling Point > 30°C between TME and Product? Start->CheckBP Distillation Vacuum Fractional Distillation CheckBP->Distillation Yes CheckAcid Does product retain acetal moiety? CheckBP->CheckAcid No BufferedLC Buffered Silica Gel (1% Et3N) CheckAcid->BufferedLC Yes (Acid Sensitive) NormalLC Standard Flash Chromatography CheckAcid->NormalLC No (Stable)

Figure 1: Decision matrix for selecting the optimal purification route for TME-derived compounds.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase HPLC (RP-HPLC) to purify TME derivatives? A: Yes, but with strict mobile phase controls. Standard RP-HPLC often utilizes 0.1% TFA or Formic Acid in water/acetonitrile to improve peak shape. This acidic environment will rapidly cleave the acetal during the run. You must substitute this with a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate buffer, pH 8.0) to maintain structural integrity.

Q: During the deprotection of TME to methoxyacetaldehyde, how do I efficiently remove the methanol byproduct? A: Methanol forms azeotropes with several organic solvents, making simple evaporation inefficient. The most effective method is to concentrate the reaction mixture, then perform an azeotropic distillation by adding toluene and evaporating under reduced pressure. Repeating this process 2-3 times will strip residual methanol completely, driving the reaction equilibrium forward.

Q: Is 1,1,2-Trimethoxyethane sensitive to air or moisture during storage? A: TME is highly flammable (Flash Point 23 °C) and must be stored away from ignition sources [2]. While it is relatively stable to atmospheric moisture compared to free aldehydes, prolonged exposure to ambient humidity in the presence of trace atmospheric acids (like CO 2​ ) can initiate slow, insidious hydrolysis. Always store TME under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at room temperature.

References
  • European Patent Office. "EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs". Google Patents.
Troubleshooting

Technical Support Center: Optimizing 1,1,2-Trimethoxyethane Mediated Reactions

Welcome to the Advanced Application Support Center. Designed for researchers, chemical engineers, and drug development professionals, this guide addresses the most critical bottlenecks in the synthesis and utilization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Designed for researchers, chemical engineers, and drug development professionals, this guide addresses the most critical bottlenecks in the synthesis and utilization of 1,1,2-Trimethoxyethane (TriME).

TriME (CAS: 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a highly versatile building block and solvent in organic synthesis[1][2]. Recently, the industry paradigm has shifted toward synthesizing TriME directly from biomass-derived hexoses (like glucose) via tandem catalysis[3][4]. This guide provides mechanistic insights, self-validating protocols, and diagnostic logic to maximize your yield and selectivity.

Part 1: Mechanistic Causality in TriME Synthesis

To troubleshoot effectively, one must understand the causality of the reaction. The conversion of D-glucose to TriME in methanol is not a single step; it is a highly sensitive tandem process involving epimerization, retro-aldol condensation (RAC), acetalization, and etherification[4]. The selectivity of this reaction is entirely dictated by the delicate balance between Lewis and Brønsted acid sites on your catalyst.

Pathway Glucose D-Glucose (Hexose) Fructose Fructose (Undesired Isomer) Glucose->Fructose Brønsted Acid (Isomerization) Erythrose Erythrose (C4 Intermediate) Glucose->Erythrose Lewis Acid (W5+) [2+4] Retro-Aldol Glycolaldehyde Glycolaldehyde (C2 Intermediate) Glucose->Glycolaldehyde Lewis Acid (W5+) [2+4] Retro-Aldol Erythrose->Glycolaldehyde [2+2] Retro-Aldol Hemiacetal Hemiacetal (Transitional) Glycolaldehyde->Hemiacetal Methanol (Acetalization) TriME 1,1,2-Trimethoxyethane (Target Product) Hemiacetal->TriME Brønsted Acid (Etherification)

Tandem catalytic pathway from D-glucose to 1,1,2-Trimethoxyethane highlighting acid site causality.

Part 2: Troubleshooting FAQs

Q1: Why is my glucose-to-TriME conversion yielding excessive fructose instead of the target acetal? A1: This is a classic symptom of an imbalance between Lewis and Brønsted acid sites. In W-Beta catalyzed reactions, glucose epimerization and subsequent retro-aldol condensation (RAC) require medium Lewis acidity (provided by framework W5+ species)[4]. If the Brønsted acidity is too high relative to Lewis acidity, glucose isomerizes into fructose rather than undergoing RAC. Solution: Calibrate the tungsten loading. Studies show that a uniform dispersive 0.5 wt% tungsten species stabilized by silanol nests optimally suppresses the isomerization pathway, pushing the reaction toward the C2 and C4 intermediates[4].

Q2: I am using Cs2HPW (an alkaline earth metal salt of phosphotungstic acid), but the catalyst deactivates rapidly after two cycles. Is the active metal leaching? A2: No. Based on rigorous kinetic and characterization studies, the deactivation of Cs2HPW in methanol is primarily due to coking (carbonaceous coverage over the active sites) rather than the leaching loss of the active polyoxometalate components[3]. Solution: Implement a thermal regeneration step. Calcine the spent catalyst at 350–400 °C in air for 2 hours to burn off the carbonaceous deposits and fully restore the active sites.

Q3: During the downstream application of TriME as a building block for heterocyclic synthesis, my condensation yields are extremely poor. Why? A3: TriME is an acetal, meaning it is highly stable under neutral and basic conditions[1]. Incomplete deprotection occurs if the aqueous acidic hydrolysis step is too mild, leaving the methoxyacetaldehyde masked. Solution: Ensure the use of a strong aqueous acid (e.g., 1M HCl or Trifluoroacetic acid) at elevated temperatures (60 °C) to fully hydrolyze the dimethyl acetal before introducing your nucleophile.

Troubleshooting Start Issue: Low TriME Yield CheckCat Identify Catalyst System Start->CheckCat WBeta W-Beta Zeolite CheckCat->WBeta CsHPW Cs2HPW Salt CheckCat->CsHPW WBetaIssue High Fructose Byproduct? (Lewis/Brønsted Imbalance) WBeta->WBetaIssue CsHPWIssue Rapid Deactivation? (Active Site Coking) CsHPW->CsHPWIssue FixWBeta Action: Optimize to 0.5 wt% W Enhance Lewis Acidity WBetaIssue->FixWBeta Yes FixCsHPW Action: Calcine at 400°C Remove Carbonaceous Coke CsHPWIssue->FixCsHPW Yes

Troubleshooting logic tree for diagnosing and resolving low yield in TriME synthesis reactions.

Part 3: Quantitative Data & Benchmarks

To evaluate the performance of your reactor, benchmark your metrics against the established literature standards for TriME synthesis from glucose.

Catalyst SystemReaction Temp (°C)SolventMax TriME Yield (%)Primary Deactivation ModeRef
Cs2HPW 180Methanol88.44Coking (Active site coverage)[3]
W-Beta (0.5 wt%) 200Methanol54.20Silanol nest degradation[4]
Uncatalyzed 200Methanol< 15.00N/A (Thermal degradation)[4]

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: One-Pot Tandem Catalysis of Glucose to TriME (Cs2HPW System)

Objective: Achieve >85% yield of TriME via [2+4] retro-aldol condensation.

  • Catalyst Preparation: Suspend phosphotungstic acid (HPW) and cesium carbonate in deionized water to achieve a Cs/H atomic ratio of 2:1. Stir at room temperature for 12 hours, evaporate, and calcine at 300 °C.

    • Validation Checkpoint 1: Perform FT-IR on the catalyst. Ensure the preservation of the Keggin structure (bands at 1080, 982, 889, and 804 cm⁻¹) before proceeding.

  • Reaction Setup: In a 50 mL high-pressure stainless-steel autoclave, add 0.5 g of D-glucose, 0.1 g of Cs2HPW catalyst, and 20 mL of anhydrous methanol[3].

  • Tandem Catalysis: Seal the reactor, purge with N2 three times, and pressurize to 2.0 MPa. Heat the system to 180 °C under constant stirring (800 rpm) for 4 hours.

  • Quenching & Isolation: Cool the reactor rapidly in an ice-water bath. Centrifuge the mixture at 8000 rpm to separate the solid catalyst.

    • Validation Checkpoint 2: Analyze the supernatant via GC-FID using biphenyl as an internal standard. The TriME peak should indicate a yield of ~88.44%[3]. If yield is <60%, catalyst coking has occurred.

Protocol B: Deprotection of TriME for Downstream Condensation

Objective: Unmask TriME to methoxyacetaldehyde for drug synthesis intermediate preparation.

  • Acidic Hydrolysis: Dissolve 10 mmol of TriME in 15 mL of THF. Add 15 mL of 1M aqueous HCl.

  • Thermal Activation: Heat the biphasic mixture to 60 °C under reflux for 3 hours.

    • Validation Checkpoint 1: Monitor via ¹H-NMR or TLC. The reaction is complete only when the sharp singlet corresponding to the acetal methoxy groups (~3.3 ppm) completely disappears, replaced by the aldehyde proton signal (~9.7 ppm).

  • Neutralization & Extraction: Cool to room temperature. Carefully neutralize with saturated NaHCO3 until pH 7.0 is reached. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield reactive methoxyacetaldehyde.

Part 5: References

  • [1] 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade at Best Price - jigspharma.com.1

  • [5] CAS 24332-20-5: 1,1,2-Trimethoxyethane - cymitquimica.com. 5

  • [2] Ethane, 1,1,2-trimethoxy- Physico-chemical Properties - chembk.com. 2

  • [3] Conversion of biomass-derived sugars to 1,1,2-trialkoxyethane via a [2 + 4] retro-aldol reaction over alkaline and alkaline earth metal salts of phosphotungstic acid - Green Chemistry (RSC Publishing). 3

  • [4] Efficient one-pot tandem catalysis of glucose into 1,1,2-trimethoxyethane over W-Beta catalysts - Sustainable Energy & Fuels (RSC Publishing). 4

Sources

Optimization

Troubleshooting guide for "1,1,2-Trimethoxyethane" decomposition

Welcome to the Technical Support Center for 1,1,2-Trimethoxyethane (TME) . As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, impurity spikes, or safety hazards when u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,1,2-Trimethoxyethane (TME) . As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, impurity spikes, or safety hazards when utilizing complex solvents.

1,1,2-Trimethoxyethane (PubChem CID 47520)[1], also known commercially as methoxyacetaldehyde dimethyl acetal[2], is a highly versatile molecule. It acts as a building block in organic synthesis, a stable intermediate in sugar conversions[3], and a weakly solvating electrolyte in advanced lithium-metal batteries[4]. However, its dual functional nature—containing both an aliphatic ether and a dimethyl acetal —makes it susceptible to two distinct degradation pathways if handled improperly.

This guide is designed to provide you with the mechanistic causality behind TME decomposition and equip you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Causality of TME Decomposition

To troubleshoot TME, you must first understand why it degrades. Acetals are famously described as "locked" functional groups; they are impregnable to bases, nucleophiles, and reducing agents[5]. However, they possess a critical vulnerability: aqueous acid .

  • Bimolecular Acetal Hydrolysis: In the absence of water, acetals are thermally stable and require temperatures above 400 °C to decompose irreversibly[6]. However, the presence of even trace Brønsted or Lewis acids protonates one of the acetal oxygens. This creates a good leaving group (methanol), generating a highly electrophilic oxonium ion that is rapidly attacked by trace water[5]. This cascade ultimately cleaves the molecule into methoxyacetaldehyde and methanol.

  • Ether Autooxidation: Like all ethers, the aliphatic C-O-C linkages in TME are susceptible to radical-mediated autooxidation when exposed to atmospheric oxygen and UV light, leading to the insidious accumulation of explosive hydroperoxides.

G A 1,1,2-Trimethoxyethane B Protonated Acetal A->B + H+ C Oxonium Ion B->C - CH3OH D Hemiacetal C->D + H2O E Methoxyacetaldehyde + Methanol D->E + H+ / - CH3OH

Mechanism of acid-catalyzed acetal hydrolysis of 1,1,2-Trimethoxyethane.

Part 2: Troubleshooting FAQs

Q1: I am detecting unexpected methanol and aldehyde peaks in my GC-MS/NMR. Why is my TME degrading during the reaction? A1: You are observing acid-catalyzed acetal hydrolysis. Because this is an equilibrium process, trace moisture and slightly acidic conditions drive the formation of methoxyacetaldehyde and methanol[5]. Solution: Ensure your reaction environment is strictly anhydrous and consider buffering your system with a mild, non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize trace acids.

Q2: My TME solvent has been stored on the bench for months, and it is now quenching my organometallic reagents. What is the mechanism? A2: Your solvent has undergone ether autooxidation. The radical abstraction of the hydrogen adjacent to the ether oxygen has formed hydroperoxides. These peroxides are highly reactive and will rapidly quench sensitive reagents like Grignards or organolithiums. Solution: See Protocol 2 for peroxide remediation.

Q3: Can TME be used reliably in high-voltage lithium-metal battery (LMB) electrolytes? A3: Yes, provided it is rigorously purified. Recent advancements demonstrate that methoxy-based ethanes and dioxolanes act as excellent weakly solvating electrolytes (WSEs)[4]. Because TME lacks additional heteroatoms like F or N, it avoids confounding inorganic decomposition reactions at the anode[4]. However, its stability is entirely dependent on maintaining an anhydrous, peroxide-free environment prior to cell assembly.

G Start TME Degradation Detected Q1 Acidic or Moisture-Rich? Start->Q1 Q2 Prolonged Air/Light Exposure? Start->Q2 Hydrolysis Acetal Hydrolysis Q1->Hydrolysis Yes Peroxide Ether Autooxidation Q2->Peroxide Yes Act1 Protocol 1: Dry & Neutralize Hydrolysis->Act1 Resolve Act2 Protocol 2: Alumina Filtration Peroxide->Act2 Resolve

Diagnostic workflow for identifying and resolving 1,1,2-Trimethoxyethane degradation.

Part 3: Quantitative Data & Specifications

Table 1: Decomposition Signatures & Detection Methods | Degradation Pathway | Primary Impurities | Detection Method | Diagnostic Signature | | :--- | :--- | :--- | :--- | | Acetal Hydrolysis | Methoxyacetaldehyde, Methanol | 1 H-NMR (CDCl 3​ ) | Aldehyde proton (~9.7 ppm), Methanol CH 3​ (~3.4 ppm) | | Ether Autooxidation | Hydroperoxides | KI-Starch Test | Immediate color change of test strip to deep blue/black | | Thermal Degradation | Formaldehyde, mixed ethers | GC-MS | Low molecular weight fragmentation peaks (< 60 m/z) |

Table 2: 1,1,2-Trimethoxyethane Physicochemical Properties

Parameter Value / Characteristic
CAS Number 143-12-4 / 24332-20-5[2]

| Molecular Formula | C 5​ H 12​ O 3​ [1] | | Molecular Weight | 120.15 g/mol [1] | | Boiling Point | ~126 °C | | Functional Groups | Aliphatic Ether, Dimethyl Acetal |

Part 4: Self-Validating Experimental Protocols

A protocol is only scientifically sound if it includes an internal validation mechanism. Use the following step-by-step methodologies to rescue and stabilize degraded TME.

Protocol 1: Anhydrous Purification and Deacidification

Purpose: To remove trace water and acids, permanently halting acetal hydrolysis.

  • Pre-Drying: Add anhydrous Magnesium Sulfate (MgSO 4​ ) to the degraded TME (approx. 5g per 100 mL). Stir for 2 hours to remove bulk water.

  • Filtration: Filter the solvent through a fritted glass funnel to remove the hydrated salts.

  • Deep Desiccation: Transfer the solvent to a Schlenk flask containing activated 3Å molecular sieves (activated at 300 °C under vacuum for 12 hours). Add 1% w/w anhydrous Potassium Carbonate (K 2​ CO 3​ ) to act as a mild, insoluble acid scavenger.

  • Validation Step (Critical): Extract a 1 mL aliquot and perform a Karl Fischer titration. The protocol is successful only if the water content reads < 10 ppm .

  • Storage: Store under an inert Argon atmosphere in a dark cabinet.

Protocol 2: Peroxide Remediation

Purpose: To strip explosive and reactive hydroperoxides generated via ether autooxidation.

  • Initial Validation (Quantification): Dip a commercial KI-starch peroxide test strip into the TME. A rapid change to a blue/black color confirms the presence of >20 ppm peroxides.

  • Column Preparation: Pack a glass chromatography column with Brockmann Grade I Basic Alumina (approx. 10g of alumina per 100 mL of solvent). Causality note: Basic alumina not only traps polar peroxides but also neutralizes trace acids that cause acetal hydrolysis.

  • Elution: Pass the TME slowly through the column under slight positive nitrogen pressure.

  • Post-Validation (Critical): Re-test the eluent with a fresh KI-starch strip. The strip must remain completely white (0 ppm peroxides). If any color develops, repeat the filtration through a fresh alumina plug.

  • Stabilization: To prevent future autooxidation, add 10-50 ppm of Butylated hydroxytoluene (BHT) as a radical scavenger before long-term storage.

References

  • National Center for Biotechnology Information. "1,1,2-Trimethoxyethane | C5H12O3 | CID 47520 - PubChem." PubChem, [Link]

  • Chem Service, Inc. "SAFETY DATA SHEET - Methoxyacetaldehyde dimethyl acetal." Chem Service, [Link]

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry, [Link]

  • Ziemann, Paul J., et al. "Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers." Aerosol Science and Technology, Taylor & Francis, [Link]

  • RSC Chemical Science. "Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries?" Royal Society of Chemistry, [Link]

  • National Institutes of Health (PMC). "Direct conversion of C6 sugars to methyl glycerate and glycolate in methanol." NIH, [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 1,1,2-Trimethoxyethane from Lab to Pilot Plant

Welcome to the technical support center for scientists and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for scientists and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving 1,1,2-trimethoxyethane. The transition from a laboratory setting to a pilot plant is a critical phase that presents numerous challenges, from maintaining reaction efficiency to ensuring safety and regulatory compliance. This resource is designed to help you navigate these complexities with confidence.

Introduction to 1,1,2-Trimethoxyethane

1,1,2-Trimethoxyethane (CAS No. 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a versatile organic compound.[1][2] It is a colorless liquid with a mild, sweet odor, and its three methoxy functional groups make it a valuable solvent and reagent in organic synthesis.[1] It is moderately soluble in water and soluble in organic solvents.[3]

Key Properties of 1,1,2-Trimethoxyethane:
PropertyValueSource
Molecular FormulaC5H12O3[1][4][5]
Molecular Weight120.15 g/mol [3][5][6]
Boiling Point56-59 °C at 56 mm Hg[2][7]
Density0.932 g/mL at 25 °C[2][7]
Refractive Index1.392 at 20 °C[2][7]
Flash Point23 °C[7]
Common Applications:

1,1,2-Trimethoxyethane is frequently used as:

  • A solvent for both polar and nonpolar compounds.[1]

  • A reagent in the synthesis of various organic compounds, including ethers, esters, and alcohols.[1]

  • An intermediate in the pharmaceutical and agrochemical industries.[1][3]

Frequently Asked Questions (FAQs)

This section addresses common questions about handling and using 1,1,2-trimethoxyethane, particularly in the context of scaling up reactions.

Q1: What are the primary safety concerns when handling 1,1,2-trimethoxyethane, especially at a larger scale?

A1: 1,1,2-Trimethoxyethane is a flammable liquid and vapor.[1][8] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1][5][7][8] When scaling up, the increased volume of this hazardous material elevates the associated risks.[9] Key safety considerations include:

  • Flammability: Use in a well-ventilated area away from ignition sources.[1] Ensure all equipment is properly grounded and bonded to prevent static discharge.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and flame-retardant lab coats.

  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers, away from incompatible substances like oxidizing agents.[3][8]

  • Spill Response: Have a clear spill response plan in place, including access to appropriate absorbent materials and fire extinguishers.

Q2: How does the solvent behavior of 1,1,2-trimethoxyethane change when moving from a small-scale lab reaction to a pilot plant reactor?

A2: While the intrinsic solvent properties of 1,1,2-trimethoxyethane remain the same, its behavior within a larger system can be affected by changes in heat and mass transfer.[10][11] In a large reactor, temperature gradients can occur, leading to localized areas of different solubility and reaction rates.[12] Efficient mixing becomes crucial to maintain a homogeneous reaction mixture.[13]

Q3: Can 1,1,2-trimethoxyethane form peroxides? What precautions should be taken?
Q4: What are the typical impurities found in commercial grades of 1,1,2-trimethoxyethane, and how can they affect my scaled-up reaction?

A4: Commercial grades may contain small amounts of starting materials from its synthesis, such as acetaldehyde, methanol, and chloroacetaldehyde dimethanol.[7] Water is also a common impurity. In a scaled-up reaction, even trace amounts of these impurities can have a significant impact on reaction kinetics, yield, and the impurity profile of the final product.[12] It is essential to analyze the purity of the starting material and consider purification if necessary.

Troubleshooting Guide for Scaling Up Reactions

Transitioning a chemical process from the lab to a pilot plant is not a linear process and often presents significant challenges.[14] This guide provides a structured approach to troubleshooting common issues encountered during the scale-up of reactions involving 1,1,2-trimethoxyethane.

Issue: Decreased Yield or Selectivity

A drop in yield or selectivity is one of the most common problems during scale-up.[11] This can often be traced back to issues with mixing and heat transfer.

Root Cause Analysis and Solutions:
  • Inefficient Mixing: In a large reactor, achieving the same level of homogeneity as in a small flask is challenging.[10][15] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[10]

    • Solution:

      • Characterize Mixing: Use computational fluid dynamics (CFD) modeling or experimental techniques to understand the mixing dynamics in your pilot plant reactor.[9]

      • Optimize Agitation: Adjust the agitator type, speed, and position to improve mixing efficiency.[14][16] Consider using baffles to increase turbulence.[14]

      • Feed Strategy: For reactions sensitive to concentration, a slow, controlled addition of reagents can help maintain optimal conditions.

  • Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[10][17] This can make it difficult to remove heat from exothermic reactions, leading to temperature increases that can degrade the product or favor side reactions.[10]

    • Solution:

      • Calorimetry Studies: Perform reaction calorimetry at the lab scale to accurately determine the heat of reaction.[18] This data is crucial for designing the cooling system of the pilot plant reactor.[18]

      • Improve Heat Transfer: Ensure the reactor jacket has adequate coolant flow and temperature. Consider using a reactor with a higher heat transfer coefficient or installing internal cooling coils.

      • Controlled Dosing: For highly exothermic reactions, controlling the rate of reactant addition is a key strategy for managing heat evolution.[18]

Troubleshooting Workflow: Decreased Yield/Selectivity

start Decreased Yield or Selectivity Observed check_mixing Is Mixing Efficient? start->check_mixing check_heat_transfer Is Heat Transfer Adequate? check_mixing->check_heat_transfer Yes optimize_agitation Optimize Agitation (Speed, Type, Baffles) check_mixing->optimize_agitation No calorimetry Perform Reaction Calorimetry check_heat_transfer->calorimetry No end_success Yield/Selectivity Restored check_heat_transfer->end_success Yes adjust_feed Adjust Feed Strategy (Slow Addition) optimize_agitation->adjust_feed adjust_feed->check_mixing improve_cooling Improve Reactor Cooling System calorimetry->improve_cooling control_dosing Implement Controlled Dosing improve_cooling->control_dosing control_dosing->check_heat_transfer

Caption: Troubleshooting workflow for addressing decreased yield or selectivity during scale-up.

Issue: Changes in Impurity Profile

The appearance of new impurities or an increase in existing ones is a critical issue, particularly in pharmaceutical development where strict regulatory limits apply.[19][20]

Root Cause Analysis and Solutions:
  • Raw Material Variability: The larger quantities of raw materials required for pilot plant production may come from different batches or suppliers, introducing new impurities.[9][11]

    • Solution:

      • Supplier Qualification: Implement a robust supplier qualification program to ensure consistent raw material quality.[21]

      • Incoming Material Testing: Analyze all incoming raw materials, including 1,1,2-trimethoxyethane, for purity and impurity profiles.

  • Longer Reaction Times: In some cases, operational constraints in a pilot plant can lead to longer reaction or holding times, which may allow for the formation of degradation products.

    • Solution:

      • Kinetic Modeling: Develop a kinetic model of the reaction to understand the time-dependent formation of impurities.

      • Process Optimization: Optimize the process to minimize reaction time without compromising yield or quality.[21]

  • Materials of Construction: The materials of the pilot plant reactor and associated equipment may differ from the laboratory setup, potentially introducing metallic or other contaminants that can catalyze side reactions.

    • Solution:

      • Compatibility Studies: Conduct compatibility studies to ensure that the materials of construction are inert to the reaction mixture.

      • Glass-lined Reactors: For sensitive reactions, consider using glass-lined reactors to minimize contact with metallic surfaces.[12]

Impurity Profiling Protocol

A robust impurity profiling strategy is essential for identifying and controlling unwanted byproducts.[19]

  • Sample Collection: Collect samples at regular intervals throughout the reaction.

  • Analytical Method: Utilize a validated, high-resolution analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to separate and identify impurities.[22]

  • Quantification: Quantify all impurities present at levels above the reporting threshold (typically >0.1%).[19][22]

  • Characterization: For unknown impurities that exceed the identification threshold, further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.

  • Lifecycle Management: Continue to monitor the impurity profile throughout the product's lifecycle, especially after any changes to the manufacturing process.[20]

Issue: Process Safety and Runaway Reactions

The potential for a thermal runaway is a major safety concern when scaling up exothermic reactions.[17]

Root Cause Analysis and Solutions:
  • Inadequate Heat Removal: As previously discussed, the reduced surface-area-to-volume ratio in larger reactors can lead to an accumulation of heat.[17]

    • Solution:

      • Process Hazard Analysis (PHA): Conduct a thorough PHA before scaling up to identify and mitigate potential thermal hazards.[9]

      • Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.

      • Quenching System: Have a validated quenching procedure in place to stop the reaction in case of a thermal runaway.

  • Accumulation of Unreacted Reagents: A slow or stalled reaction can lead to the accumulation of unreacted reagents. If the reaction suddenly initiates, the rapid release of energy can be catastrophic.

    • Solution:

      • In-situ Monitoring: Use Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, to monitor the concentration of reactants in real-time.[23]

      • Define Safe Operating Limits: Establish and strictly adhere to safe operating limits for temperature, pressure, and reactant concentrations.

Scale-Up Safety Workflow

start Initiate Scale-Up of Exothermic Reaction pha Conduct Process Hazard Analysis (PHA) start->pha calorimetry Perform Reaction Calorimetry start->calorimetry design_cooling Design Adequate Cooling System pha->design_cooling calorimetry->design_cooling pat Implement In-situ Monitoring (PAT) design_cooling->pat define_limits Define Safe Operating Limits pat->define_limits pilot_run Execute Pilot Plant Run define_limits->pilot_run monitor Monitor Real-time Data pilot_run->monitor safe_op Within Safe Limits? monitor->safe_op continue_run Continue Operation safe_op->continue_run Yes emergency Emergency Shutdown/Quench safe_op->emergency No continue_run->monitor

Caption: A workflow for ensuring safety during the scale-up of exothermic reactions.

Conclusion: A Data-Driven Approach to Scale-Up

Successfully scaling up reactions involving 1,1,2-trimethoxyethane requires a deep understanding of the chemical process and the physical limitations of the equipment.[24] A data-driven approach, combining laboratory experiments, process modeling, and in-situ monitoring, is essential for a smooth and safe transition from the lab to the pilot plant.[25] By anticipating and addressing the challenges of mixing, heat transfer, impurity control, and safety, researchers and drug development professionals can de-risk the scale-up process and accelerate the delivery of new products.

References

Sources

Optimization

Technical Support Center: Catalyst Deactivation &amp; 1,1,2-Trimethoxyethane (1,1,2-TME)

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with catalytic workflows involving 1,1,2-Trimethoxyethane (1,1,2-TME) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with catalytic workflows involving 1,1,2-Trimethoxyethane (1,1,2-TME) . Whether 1,1,2-TME is your high-value target product in biomass valorization or a transient intermediate in Methanol-to-Hydrocarbon (MTH) processes, its presence is frequently linked to severe catalyst deactivation.

This guide synthesizes field-proven diagnostics, mechanistic causality, and self-validating protocols to help you recover catalytic activity and optimize your workflows.

System Overview & Diagnostics

Understanding the context of 1,1,2-TME in your reaction is the first step to diagnosing catalyst failure. The table below summarizes quantitative data and diagnostic indicators across common catalytic systems.

Catalyst SystemReaction ContextRole of 1,1,2-TMEPrimary Deactivation MechanismDiagnostic Indicator
W-Beta Zeolite Biomass ValorizationTarget ProductSite competition & mild cokingGradual yield drop; dark discoloration of powder[1],[2].
Cs₂HPW Salts Glucose ConversionTarget ProductCoking coverage over active sitesHigh TGA mass loss (>400°C); no metal leaching[3].
H-SSZ-13 / ZSM-5 Methanol-to-HydrocarbonsKey IntermediateFormaldehyde-driven aromatic cokingRapid pressure drop; shift to aromatic selectivity[4],[5].
Cu-Ni Bimetallic Transfer HydrogenationSolvent / ByproductOxidation in air (Not TME specific)Loss of activity after air exposure; requires H₂ reduction[6].

Frequently Asked Questions (FAQs)

Q: What role does 1,1,2-TME play in my catalytic reaction? A: It depends on your feedstock. In biomass valorization, 1,1,2-TME is synthesized from glucose via a tandem process: Lewis acids (like W⁵⁺) drive epimerization and retro-aldol condensation (RAC), while Brønsted acids drive acetalization and etherification in methanol[1],[2]. Conversely, in Zeolite-Catalyzed MTH processes, 1,1,2-TME is the critical first C-C bond product formed during the induction period via a formaldehyde-mediated mechanism[4].

G Glucose Glucose (Hexose) Epimerization Lewis Acid (W5+) Epimerization Glucose->Epimerization Mannose Mannose Epimerization->Mannose RAC Retro-Aldol Condensation (C2-C3 Cleavage) Mannose->RAC GA Glycolaldehyde (GA) RAC->GA Acetalization Acetalization (Methanol) GA->Acetalization GADMA Glycolaldehyde Dimethylacetal Acetalization->GADMA Etherification Brønsted Acid Etherification GADMA->Etherification TME 1,1,2-Trimethoxyethane Etherification->TME

Catalytic pathway of glucose to 1,1,2-Trimethoxyethane via tandem Lewis/Brønsted acid sites.

Q: Why do zeolite catalysts foul so rapidly during the MTH induction period when 1,1,2-TME is formed? A: In confined environments like H-SSZ-13, 1,1,2-TME is formed when formaldehyde reacts with dimethoxymethane (DMM)[4]. 1,1,2-TME rapidly dehydrates into glycolaldehyde and ketenes. While these initiate the desired olefin cycle, excess formaldehyde accelerates secondary oligomerization, driving the system toward heavy polycyclic aromatics. These aromatics exceed the pore diameter of the zeolite, physically blocking the active sites and causing rapid deactivation[4],[5].

G DMM Dimethoxymethane (DMM) TME_Induction 1,1,2-Trimethoxyethane (1st C-C Bond) DMM->TME_Induction HCHO Formaldehyde (HCHO) HCHO->TME_Induction Aromatics Heavy Aromatics HCHO->Aromatics Accelerates Ketene Ketene Intermediates TME_Induction->Ketene Dehydration Olefins Olefins (Steady State) Ketene->Olefins Dual-Cycle Olefins->Aromatics Secondary Rxns Coke Coke Deposition (Pore Blockage) Aromatics->Coke Deactivation Catalyst Deactivation Coke->Deactivation

Formaldehyde-mediated M3 mechanism showing 1,1,2-TME formation and subsequent coking.

Q: What are the safety and handling requirements for 1,1,2-TME during catalyst recovery? A: 1,1,2-TME is classified as a Category 3 flammable liquid and a Category 2 skin/eye irritant[7],[8],[9]. During catalyst filtration or reactor depressurization, ensure the work is performed in a well-ventilated fume hood. Keep away from heat and ignition sources, and use clean, non-sparking tools to collect any spilled material[10].

Troubleshooting Guides

Issue A: Loss of 1,1,2-TME Yield in Biomass Conversion

Symptom: The yield of 1,1,2-TME from glucose drops significantly over successive reaction cycles using polyoxometalates (e.g., Cs₂HPW) or W-Beta zeolites. Causality: The reaction requires a delicate balance of Lewis and Brønsted acids. 1,1,2-TME and its precursors are oxygen-rich Lewis bases that can strongly coordinate to active metal sites. More critically, side-reactions of glycolaldehyde lead to the formation of humins (carbonaceous polymers). Studies confirm that deactivation in these systems is due to coking coverage over the active sites rather than the leaching loss of the active components[3],[2]. Resolution: Proceed to SOP 2 to perform thermal decoking. Do not attempt to add more metal precursor, as the active sites are merely blocked, not lost.

Issue B: Premature Catalyst Death in Zeolite-Catalyzed MTH

Symptom: Rapid pressure drop across the reactor bed and a sudden shift in product selectivity from light olefins to heavy aromatics. Causality: High local concentrations of formaldehyde drive the overproduction of 1,1,2-TME and ketenes, which rapidly polymerize into pore-blocking coke[4],[5]. Resolution: Control the formaldehyde chemical potential. Dilute the methanol feed, co-feed alkenes, or utilize back-mixing to recycle products, which lowers formaldehyde levels and prolongs catalyst life[5].

G Start Issue: Drop in 1,1,2-TME Yield Check1 Is the catalyst visibly darkened? Start->Check1 Yes1 Yes: Suspect Coking Check1->Yes1 Dark/Black No1 No: Suspect Active Site Leaching Check1->No1 Original Color Action1 Perform TGA/O2 Calcination at 500°C Yes1->Action1 Action2 Perform Hot-Filtration Test Check filtrate activity No1->Action2

Troubleshooting logic tree for diagnosing catalyst deactivation in 1,1,2-TME processes.

Standard Operating Procedures (SOPs)

SOP 1: Hot-Filtration Test for Validating Deactivation Mechanisms

Causality: To definitively isolate heterogeneous coking from homogeneous leaching, the solid catalyst must be removed while the reaction mixture is at operating temperature. If the catalyst has leached active species (e.g., W⁵⁺ or Cs⁺) into the solvent, the cell-free filtrate will continue to catalyze the reaction. If deactivation is strictly due to physical coking, the filtrate will be inert[3],[2].

Step-by-Step Methodology:

  • Initiation: Run the conversion of glucose to 1,1,2-TME under standard conditions (e.g., 200°C, 4.0 MPa N₂) until exactly 30% conversion is achieved.

  • Quenching & Isolation: Rapidly depressurize and filter the mixture through a 0.22 μm PTFE syringe filter while maintaining the temperature above 150°C to prevent the precipitation of dissolved intermediates.

  • Re-reaction: Transfer the cell-free filtrate to a sterile, catalyst-free reactor and subject it to 200°C and 4.0 MPa N₂ for an additional 2 hours.

  • Self-Validation: Analyze the final mixture via GC-MS.

    • Result A (Leaching): 1,1,2-TME yield increases beyond the baseline 30%. The catalyst is chemically unstable.

    • Result B (Coking): 1,1,2-TME yield remains static at 30%. The catalyst is chemically stable, confirming that deactivation is purely due to physical site-blockage (coking).

SOP 2: Thermal Decoking and Catalyst Regeneration (W-Beta / Zeolites)

Causality: Carbonaceous deposits (humins and polycyclic aromatics) physically block the micropores of zeolites and cover Lewis acid sites. Controlled thermal oxidation converts these heavy organic deposits into volatile CO₂ and H₂O without collapsing the zeolite framework[3],[5].

Step-by-Step Methodology:

  • Solvent Wash: Isolate the spent, darkened catalyst via centrifugation (8000 rpm, 10 mins). Wash three times with methanol to extract physisorbed 1,1,2-TME and unreacted glycolaldehyde.

  • Desiccation: Dry the washed powder at 110°C for 12 hours to remove residual solvent, preventing hydrothermal damage (steaming) during calcination.

  • Calcination: Transfer the powder to a tube furnace. Purge with synthetic air (20% O₂, 80% N₂) at 50 mL/min. Ramp the temperature at 5°C/min to 500°C and hold for 4 hours.

  • Self-Validation: Weigh the catalyst pre- and post-calcination. A mass loss of 5–15% confirms successful decoking. Visually, the powder must return to its pristine state (e.g., white for W-Beta). Re-run the catalyst; a >95% recovery of the initial 1,1,2-TME yield validates the regeneration cycle.

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Performance Comparison: 1,1,2-Trimethoxyethane vs. 1,1,1-Trimethoxyethane

As a Senior Application Scientist, selecting the appropriate methoxyethane derivative requires a rigorous understanding of molecular symmetry, functional group thermodynamics, and electrochemical stability. Despite being...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate methoxyethane derivative requires a rigorous understanding of molecular symmetry, functional group thermodynamics, and electrochemical stability. Despite being structural isomers with the formula C₅H₁₂O₃, 1,1,1-Trimethoxyethane and 1,1,2-Trimethoxyethane belong to entirely different chemical classes—an orthoester and an acetal, respectively. This fundamental divergence dictates their performance across applications ranging from moisture scavenging in organic synthesis to advanced electrolyte formulation for Lithium Metal Batteries (LMBs).

This guide provides an objective, data-driven comparison of their reactivity profiles, supported by experimental methodologies and mechanistic causality.

Structural and Mechanistic Divergence

1,1,1-Trimethoxyethane (Trimethyl Orthoacetate): The Orthoester In 1,1,1-Trimethoxyethane, all three methoxy groups are bound to a single central carbon. Under mildly acidic conditions, the protonation of one methoxy group leads to the rapid expulsion of methanol, generating a highly resonance-stabilized oxocarbenium ion[1]. This intermediate reacts swiftly with water to yield methyl acetate and methanol. Because of this rapid, thermodynamically favorable hydrolysis, 1,1,1-Trimethoxyethane is an industry-standard water scavenger and dehydrating agent, often outperforming molecular sieves in sensitive esterifications. For foundational thermochemical data, refer to the.

1,1,2-Trimethoxyethane (Methoxyacetaldehyde Dimethyl Acetal): The Acetal By shifting one methoxy group to the adjacent carbon, 1,1,2-Trimethoxyethane becomes an acetal. While still susceptible to acidic hydrolysis (yielding methoxyacetaldehyde and methanol)[2], it lacks the extreme moisture sensitivity of an orthoester. Recently, 1,1,2-Trimethoxyethane has been evaluated as a weakly solvating electrolyte (WSE) solvent for LMBs to improve lithium-ion transport. However, electrochemical studies reveal that its inherent molecular structure is highly reactive toward the lithium metal anode, leading to reductive decomposition and the formation of unstable organic byproducts rather than a robust Solid Electrolyte Interphase (SEI)[3]. Detailed electrochemical findings are documented in .

Comparative Physicochemical & Reactivity Data

The following table summarizes the quantitative performance metrics and physical properties of both isomers to guide solvent and reagent selection[4][5][6][7].

Parameter1,1,1-Trimethoxyethane1,1,2-Trimethoxyethane
Chemical Class OrthoesterAcetal
CAS Number 1445-45-024332-20-5
Boiling Point 108 °C (at 1013 hPa)126 °C (or 56-59 °C at 56 mmHg)
Density (at 20-25 °C) 0.944 – 0.960 g/mL0.932 – 0.960 g/mL
Flash Point 16 °C (Highly Flammable)23 °C (Flammable)
Acidic Hydrolysis Products Methyl Acetate + MethanolMethoxyacetaldehyde + Methanol
Electrochemical Stability N/A (Rarely utilized in batteries)Unstable; reductive decomposition at ~0.3 V vs Li/Li⁺
Primary Application Water scavenger, protecting groupSynthetic precursor, WSE battery solvent
Visualizing Reaction Pathways

The diagram below illustrates the divergent mechanistic pathways of both isomers under acidic aqueous conditions.

Hydrolysis cluster_1 1,1,1-Trimethoxyethane (Orthoester) cluster_2 1,1,2-Trimethoxyethane (Acetal) T1 1,1,1-Trimethoxyethane I1 Oxocarbenium Ion T1->I1 H+ / -MeOH P1 Methyl Acetate + Methanol I1->P1 H2O / -H+ T2 1,1,2-Trimethoxyethane I2 Hemiacetal Intermediate T2->I2 H+, H2O / -MeOH P2 Methoxyacetaldehyde + Methanol I2->P2 -MeOH

Structural Reactivity & Hydrolysis Pathways of Trimethoxyethane Isomers.

Experimental Protocols & Workflows

To objectively validate the performance of these compounds, the following self-validating experimental protocols are employed in the field.

Protocol A: Moisture Scavenging via 1,1,1-Trimethoxyethane Hydrolysis

Application: Driving equilibrium in moisture-sensitive condensation reactions.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, combine the target carboxylic acid and alcohol in a non-polar solvent (e.g., dichloromethane).

  • Reagent Addition: Add 1.5 equivalents of 1,1,1-Trimethoxyethane to the mixture.

  • Catalysis: Introduce a catalytic amount (0.05 eq) of p-Toluenesulfonic acid (pTSA).

  • Monitoring: Stir at room temperature and monitor the reaction via Thin Layer Chromatography (TLC).

  • Causality & Self-Validation: The three electron-donating methoxy groups on the central carbon create a highly electrophilic center upon protonation. This drives the rapid, irreversible consumption of adventitious water, yielding methyl acetate and methanol. The system is self-validating : the successful formation of the target ester without hydrolysis byproducts confirms the complete scavenging of moisture.

Protocol B: Electrochemical Stability Evaluation of 1,1,2-Trimethoxyethane

Application: Screening weakly solvating electrolytes for Lithium Metal Batteries.

  • Electrolyte Formulation: Inside an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), dissolve Lithium bis(fluorosulfonyl)imide (LiFSI) in pure 1,1,2-Trimethoxyethane to achieve a 1.0 M concentration.

  • Cell Assembly: Assemble CR2032 coin cells utilizing a lithium metal foil as the counter/reference electrode and a copper foil as the working electrode (Li||Cu half-cell).

  • Voltammetry Setup: Connect the cell to a potentiostat and configure a Differential Pulse Voltammetry (DPV) scan from Open Circuit Voltage (OCV) down to 0 V vs Li/Li⁺.

  • Data Acquisition: Execute the scan at a step potential of 5 mV and a pulse amplitude of 50 mV.

  • Causality & Self-Validation: 1,1,2-TME was designed to exhibit weak solvation effects to facilitate rapid Li-ion desolvation. However, its molecular structure lacks electrochemical stability at low potentials. DPV is utilized because it isolates faradaic reduction currents from capacitive background noise. The emergence of a distinct current response at ~0.3 V vs Li/Li⁺ acts as a self-validating signal , directly confirming the solvent's reductive decomposition into unstable organic byproducts[3].

Electrochemical Workflow Visualization

The following workflow illustrates the diagnostic process for evaluating 1,1,2-Trimethoxyethane's electrochemical viability.

DPV_Workflow S1 Electrolyte Formulation (1,1,2-TME + Li Salt) S2 Coin Cell Assembly (Li-Cu Half Cell) S1->S2 S3 Differential Pulse Voltammetry (DPV) Measurement S2->S3 S4 Reduction Peak Analysis (~0.3 V vs Li/Li+) S3->S4 S5 Identify Unstable Organic Byproducts / SEI Formation S4->S5

Workflow for Evaluating Electrochemical Stability of 1,1,2-TME in Lithium Metal Batteries.

References
  • Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries? Source: Chemical Science (RSC Publishing), 2025. URL:[Link]

  • Ethane, 1,1,1-trimethoxy- Source: NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Comparative

Spectroscopic validation of products from "1,1,2-Trimethoxyethane" reactions

Title: Spectroscopic Validation of C2-Aldehyde Building Blocks: A Comparative Guide to 1,1,2-Trimethoxyethane Reactions Introduction & Strategic Context In complex organic synthesis and drug development, the introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of C2-Aldehyde Building Blocks: A Comparative Guide to 1,1,2-Trimethoxyethane Reactions

Introduction & Strategic Context

In complex organic synthesis and drug development, the introduction of methoxyethyl functional groups often relies on reactive C2-aldehyde building blocks like methoxyacetaldehyde. However, free methoxyacetaldehyde is notoriously unstable, prone to rapid polymerization, and difficult to store. To circumvent this, 1,1,2-trimethoxyethane (also known as methoxyacetaldehyde dimethyl acetal)[1] is universally employed as a stable, isolable precursor.

As a Senior Application Scientist, I frequently encounter challenges in validating the quantitative release of the active aldehyde from this acetal. Relying solely on isolated yield is misleading due to the product's extreme volatility. This guide provides a rigorous, self-validating framework for the spectroscopic monitoring of 1,1,2-trimethoxyethane hydrolysis, objectively comparing it against the alternative oxidative generation of methoxyacetaldehyde from 2-methoxyethanol.

Mechanistic Workflow & Causality

G TME 1,1,2-Trimethoxyethane (Stable Precursor) Acid Acid-Catalyzed Hydrolysis (H2O/H+) TME->Acid Prod Methoxyacetaldehyde (Reactive Intermediate) Acid->Prod Acetal Deprotection AltReact 2-Methoxyethanol (Alternative Precursor) Oxid TEMPO/NaOCl Oxidation AltReact->Oxid Oxid->Prod Alcohol Oxidation

Reaction pathways for methoxyacetaldehyde synthesis from TME versus 2-methoxyethanol.

The strategic advantage of using 1,1,2-trimethoxyethane lies in its latent reactivity. Unlike the oxidation of 2-methoxyethanol—which carries the inherent risk of over-oxidation to methoxyacetic acid—the acid-catalyzed deprotection of 1,1,2-trimethoxyethane is a thermodynamically driven equilibrium that stops cleanly at the aldehyde stage, provided the methanol byproduct is managed.

Comparative Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must incorporate internal checks. Below are the field-proven methodologies for both approaches.

Protocol A: Acid-Catalyzed Hydrolysis of 1,1,2-Trimethoxyethane (Target Method)
  • Initiation: Charge a reaction vessel with 1,1,2-trimethoxyethane (1.0 equiv) and 0.1 M HCl (aq) to achieve a concentration of 0.5 M. Causality: Using dilute acid rather than concentrated acid prevents the rapid, exothermic polymerization of the resulting methoxyacetaldehyde.

  • Propagation: Stir the biphasic mixture at 40 °C for 2 hours until it becomes homogeneous. Causality: The homogenization of the mixture serves as a visual, self-validating indicator that the highly non-polar acetal has been fully converted into the water-soluble aldehyde and methanol.

  • Quenching: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until pH 7 is reached. Causality: Strict neutralization is critical. If the solution remains acidic during extraction, the aldehyde will undergo self-aldol condensation during solvent concentration.

  • Extraction & Internal Standard Addition: Extract with dichloromethane (DCM). Before evaporating the DCM, add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene. Causality: Methoxyacetaldehyde is highly volatile. Relying on isolated mass leads to artificially low yield calculations. Adding an internal standard allows for precise quantitative NMR (qNMR) determination of the yield directly from the crude mixture.

Protocol B: TEMPO-Catalyzed Oxidation of 2-Methoxyethanol (Alternative)
  • Initiation: Combine 2-methoxyethanol (1.0 equiv), TEMPO (0.01 equiv), and KBr (0.1 equiv) in a 1:1 mixture of DCM and water. Cool to 0 °C.

  • Oxidation: Add aqueous NaOCl (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Causality: Strict temperature control is the only barrier preventing the over-oxidation of the aldehyde to methoxyacetic acid.

  • Validation & Quench: Test the aqueous layer with starch-iodide paper. Once excess oxidant is confirmed, quench with saturated aqueous Na₂S₂O₃. Causality: This chemical check ensures no active bleach remains, which would otherwise degrade the product during the organic extraction phase.

Spectroscopic Validation Workflow

Workflow Sample Reaction Aliquot Quench Quench & Extract (NaHCO3 / DCM) Sample->Quench Split Split Sample for Multimodal Analysis Quench->Split NMR 1H/13C NMR (Track Acetal vs Aldehyde) Split->NMR IR FTIR Spectroscopy (C=O Stretch Detection) Split->IR MS GC-MS (Mass Fragmentation) Split->MS

Multimodal spectroscopic validation workflow for monitoring TME reaction products.

Data Presentation: Spectral Signatures

The transition from an sp³-hybridized acetal carbon in 1,1,2-trimethoxyethane to an sp²-hybridized carbonyl carbon in methoxyacetaldehyde provides distinct, unambiguous handles across multiple spectroscopic modalities[2].

Note on NMR Solvent Selection: Always use CDCl₃ rather than D₂O for NMR analysis. In aqueous media, methoxyacetaldehyde rapidly forms a gem-diol hydrate, suppressing the diagnostic aldehyde proton signal at ~9.70 ppm and complicating integration.

Analytical Modality1,1,2-Trimethoxyethane (Reactant)Methoxyacetaldehyde (Product)Diagnostic Shift / Causality
¹H NMR (CDCl₃) 4.50 ppm (t, 1H, acetal CH)9.70 ppm (t, 1H, CHO)Disappearance of sp³ methine; appearance of sp² aldehyde proton. The triplet multiplicity at 9.70 ppm confirms coupling to the adjacent CH₂, validating no α-enolization occurred.
¹³C NMR (CDCl₃) 102.5 ppm (acetal CH)200.5 ppm (C=O)Rehybridization of the C1 carbon. The massive downfield shift is the definitive proof of carbonyl formation.
FTIR (ATR) 1120 cm⁻¹ (C-O-C stretch)1735 cm⁻¹ (Strong C=O stretch)Formation of the carbonyl double bond. The reactant lacks any absorption above 1500 cm⁻¹ (excluding C-H stretches), making IR a rapid orthogonal check.
GC-MS (EI) m/z 75 (Base peak, [CH(OCH₃)₂]⁺)m/z 45 (Base peak, [M-CHO]⁺)Loss of dimethoxycarbenium stability. The acetal fragments to a stable m/z 75 ion[2], whereas the aldehyde fragments via loss of the formyl radical to yield the methoxymethyl cation.

Conclusion & Best Practices

When synthesizing C2-aldehyde building blocks, 1,1,2-trimethoxyethane offers a vastly superior, controlled pathway compared to the oxidation of 2-methoxyethanol. However, the volatility and reactivity of the resulting methoxyacetaldehyde demand rigorous, self-validating analytical techniques. By utilizing qNMR with an internal standard and tracking the orthogonal spectral shifts (sp³ to sp² transition in NMR, appearance of the 1735 cm⁻¹ IR band, and the m/z 75 to 45 MS shift), researchers can guarantee the integrity of their drug development intermediates.

References

  • Title: 1,1,2-Trimethoxyethane | 24332-20-5 | TCI AMERICA Source: tcichemicals.com URL: 1

  • Title: 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520 - PubChem Source: nih.gov URL: 2

  • Title: 1,1,2-Trimethoxyethane - CAS Common Chemistry Source: cas.org URL: Link

Sources

Validation

Kinetic Analysis and Performance Comparison of 1,1,2-Trimethoxyethane (TME) in Catalysis and Energy Storage

Target Audience: Researchers, Application Scientists, and Drug/Materials Development Professionals 1,1,2-Trimethoxyethane (TME, CAS: 24332-20-5) is a highly versatile acetal/ether characterized by its three methoxy funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug/Materials Development Professionals

1,1,2-Trimethoxyethane (TME, CAS: 24332-20-5) is a highly versatile acetal/ether characterized by its three methoxy functional groups. Traditionally utilized as a protected glycolaldehyde equivalent in organic synthesis, recent advancements have repositioned TME at the center of two critical fields: green biomass valorization (as a high-value target product) and advanced energy storage (as a solvating electrolyte for lithium metal batteries).

This guide provides an in-depth kinetic analysis of TME, objectively comparing its synthesis pathways against alternative catalysts, and evaluating its performance as an electrolyte solvent against contemporary ether alternatives.

Part 1: Kinetic Analysis of TME Synthesis from Biomass

The conversion of biomass-derived carbohydrates (e.g., glucose) into TME represents a sustainable pathway to valuable C5 platform chemicals. The reaction is a complex cascade involving epimerization, retro-aldol condensation (RAC), acetalization, and etherification.

Mechanistic Causality: Why Catalyst Bifunctionality Matters

The kinetic bottleneck in glucose-to-TME conversion is the selective cleavage of C-C bonds without triggering unwanted isomerization into fructose. Traditional catalysts (like FePW or WOₓ) suffer from poor selectivity and high E-factors (environmental waste ratio).

Recent kinetic studies demonstrate that W-Beta zeolites drastically outperform alternatives . The causality lies in the spatial and electronic separation of active sites:

  • Medium Lewis Acid Sites (Framework W⁵⁺): These sites rapidly catalyze the [2+4] retro-aldol condensation of glucose into erythrose and glycolaldehyde, kinetically outcompeting the isomerization pathway.

  • Weak Brønsted Acid Sites (Silanol Nests): These residual sites drive the subsequent acetalization of glycolaldehyde with methanol, followed by etherification to yield TME.

G Glucose Glucose (C6) Fructose Fructose (Inhibited) Glucose->Fructose Isomerization (Suppressed) Erythrose Erythrose (C4) Glucose->Erythrose [2+4] RAC (Lewis Acid W5+) Glycolaldehyde Glycolaldehyde (C2) Glucose->Glycolaldehyde [2+4] RAC Erythrose->Glycolaldehyde [2+2] RAC Hemiacetal Hemiacetal Intermediate Glycolaldehyde->Hemiacetal Acetalization (Brønsted Acid) TME 1,1,2-Trimethoxyethane (Target) Hemiacetal->TME Etherification (Methanol Phase)

Reaction pathway of glucose to 1,1,2-Trimethoxyethane via tandem catalysis over W-Beta.

Performance Comparison: Catalysts for TME Synthesis

The table below summarizes the kinetic performance and yield of various catalytic systems for the one-pot synthesis of TME from glucose.

Catalyst SystemActive SitesTemp (°C)Time (h)TME Yield (%)E-Factor
W-Beta (0.5 wt%) W⁵⁺ (Lewis) + Silanol (Brønsted)2004.054.2% 0.53
WOₓ W⁶⁺ (Lewis)2004.025.5%1.75
Al-NbP-pH2 Al/Nb (Lewis + Brønsted)1806.018.0%2.10
FePW Fe³⁺ + Phosphotungstic Acid1605.015.0%2.62

Data supported by Zhao et al., Sustainable Energy & Fuels (2022).

Experimental Protocol: Self-Validating Tandem Synthesis of TME

To ensure reproducibility and self-validation, the following protocol integrates intrinsic analytical checkpoints to verify the kinetic progression of the RAC mechanism.

  • Catalyst Preparation: Synthesize W-Beta zeolite ensuring a uniform dispersive 0.5 wt% tungsten loading. Validation: Use XPS to confirm the presence of W⁵⁺ species (binding energy ~36.5 eV).

  • Reaction Setup: In a 100 mL high-pressure stainless-steel autoclave, combine 1.0 g of D-glucose, 50 mL of anhydrous methanol, and 0.1 g of W-Beta catalyst.

  • Tandem Catalysis: Purge the reactor three times with N₂ to remove oxygen. Pressurize to 4.0 MPa with N₂. Heat the system to 200 °C under continuous magnetic stirring (800 rpm) for exactly 4.0 hours.

  • Quenching & Self-Validation: Rapidly cool the reactor in an ice-water bath to halt the kinetics. Filter the catalyst through a 0.22 μm PTFE membrane.

  • Kinetic Verification: Analyze the filtrate via GC-MS and HPLC. Self-Validating Check: The absence of fructose peaks on the HPLC chromatogram confirms the successful inhibition of isomerization, validating the dominance of the RAC kinetic pathway.

Part 2: TME as a Solvating Electrolyte in Lithium Metal Batteries

Beyond synthesis, TME is utilized as a solvent in electrolyte formulations for Lithium Metal Batteries (LMBs). The solvation kinetics of Li⁺ ions dictate the morphology of lithium deposition and the stability of the Solid Electrolyte Interphase (SEI).

Solvation Kinetics: TME vs. Alternative Ethers

Recent kinetic analyses have evaluated ether solvents by systematically introducing methyl and methoxy groups to base frameworks like 1,2-dimethoxyethane (DME) . When evaluating TME (which possesses three methoxy groups) against alternatives like 1,2-dimethoxypropane (DMP) and 2-methoxy-1,3-dioxolane (2-MeO DOL), TME exhibits sluggish desolvation kinetics .

The Causality: The three methoxy groups in TME create a high local electron density, significantly increasing the binding energy between Li⁺ and the TME molecule. When the solvated Li⁺ reaches the anode, this strong coordination sheath imposes a massive energy barrier for desolvation. Consequently, the interfacial charge transfer kinetics are delayed, leading to uneven Li deposition, severe dendrite formation, and continuous consumption of the electrolyte.

G Prep Electrolyte Preparation Solvation Li+ Solvation (TME/DME/DMP) Prep->Solvation Desolvation Desolvation Kinetics Solvation->Desolvation Interfacial Charge Transfer SEI SEI Layer Formation Desolvation->SEI Deposition Li+ Deposition & Cycling SEI->Deposition Coulombic Efficiency Eval

Workflow for evaluating Li+ deposition kinetics and solvation effects in ether-based electrolytes.

Performance Comparison: Electrolyte Solvents

The table below contrasts the electrochemical performance of TME against other weakly and strongly solvated ethers in Li||Cu half-cells.

Solvent FrameworkStructural ModificationDesolvation KineticsAvg. Coulombic Efficiency (20 Cycles)Stable Cycle Life
2-MeO DOL Cyclic + MethoxyVery Fast99.3% > 250 cycles
DME Linear BaseModerate96.5%~ 100 cycles
DMP Linear + MethylSlow93.7%< 50 cycles
TME Linear + 3 MethoxyVery Slow 84.8% < 50 cycles

Data derived from Chemical Science (RSC Publishing, 2025).

Experimental Protocol: Electrochemical Kinetic Evaluation

To objectively measure the kinetic limitations of TME as an electrolyte, use the following standardized electrochemical protocol.

  • Electrolyte Formulation: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a 1.0 M solution of Lithium bis(fluorosulfonyl)imide (LiFSI) in anhydrous 1,1,2-Trimethoxyethane (TME). Do not add fluorinated or nitrogenous additives, as these will artificially mask the intrinsic kinetics of the solvent.

  • Cell Assembly: Assemble CR2032 coin cells using a pure lithium metal disk (15.6 mm diameter) as the counter/reference electrode, a copper foil (16 mm diameter) as the working electrode, and a Celgard 2400 separator.

  • Electrochemical Impedance Spectroscopy (EIS): Before cycling, perform EIS from 100 kHz to 0.01 Hz to establish the baseline charge-transfer resistance ( Rct​ ). Self-Validating Check: A high initial Rct​ (>100 Ω) directly correlates with the high desolvation energy barrier predicted for TME.

  • Cycling Protocol (Adams's Methodology): Cycle the Li||Cu cells on a battery tester at a current density of 1.0 mA cm⁻² with an areal capacity of 1.0 mAh cm⁻². Strip the lithium to a cutoff voltage of 1.0 V vs. Li⁺/Li.

  • Data Analysis: Calculate the Coulombic Efficiency (CE) over 20 cycles. The rapid degradation of CE below 90% serves as empirical proof of TME's kinetic failure at the anode interface.

Conclusion

1,1,2-Trimethoxyethane (TME) is a molecule of stark contrasts depending on its application. In chemical synthesis , it is a highly desirable product; kinetic analysis proves that utilizing bifunctional W-Beta zeolites allows for a highly efficient, low-waste cascade synthesis from raw glucose. Conversely, in battery engineering , TME serves as a cautionary tale; its dense methoxy structure creates an overly strong Li⁺ solvation sheath, resulting in sluggish desolvation kinetics and poor electrochemical stability compared to optimized cyclic ethers like 2-MeO DOL.

By understanding the fundamental kinetics governing TME's formation and its solvating behavior, researchers can better select catalysts for biomass valorization or screen out structurally prohibitive solvents in next-generation battery design.

References

  • Efficient one-pot tandem catalysis of glucose into 1,1,2-trimethoxyethane over W-Beta catalysts Sustainable Energy & Fuels (RSC Publishing), 2022 URL:[Link]

  • Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries? Chemical Science (RSC Publishing), 2025 URL:[Link]

  • Formaldehyde-Mediated Initial Carbon–Carbon Bond Formation in Zeolite-Catalyzed Methanol-to-Hydrocarbon Conversion Journal of the American Chemical Society (via PMC), 2022 URL:[Link]

Comparative

A Senior Application Scientist's Guide to 1,1,2-Trimethoxyethane: Benchmarking Efficiency in Key Synthetic Routes

For the discerning researcher in organic synthesis, the choice of solvent or reagent is a critical decision point that dictates reaction efficiency, scalability, and, increasingly, the environmental footprint of a synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in organic synthesis, the choice of solvent or reagent is a critical decision point that dictates reaction efficiency, scalability, and, increasingly, the environmental footprint of a synthetic route. This guide provides an in-depth technical comparison of 1,1,2-trimethoxyethane, a versatile yet often overlooked diether acetal, against common alternatives in two fundamental transformations: the Grignard reaction and carbonyl group protection. By examining the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors.

Introduction to 1,1,2-Trimethoxyethane: A Profile

1,1,2-Trimethoxyethane (CAS 24332-20-5) is a colorless liquid characterized by two ether functionalities and a dimethyl acetal group.[1][2] This unique structure imparts a useful combination of properties, allowing it to function both as a polar aprotic solvent and as a reagent for acetalization.[3][4] Its moderate boiling point and solubility in both water and organic solvents make it a versatile tool in the synthetic chemist's arsenal.[3]

Key Physicochemical Properties:

Property1,1,2-TrimethoxyethaneTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C5H12O3C4H8OC5H10O
Molecular Weight 120.15 g/mol 72.11 g/mol 86.13 g/mol
Boiling Point 126 °C66 °C80.2 °C[5]
Density 0.96 g/mL0.889 g/mL0.854 g/mL[5]
Solubility in Water Moderately soluble[3]Miscible14.4 g/100 g (inversely soluble)[5]

The Grignard Reaction: A High-Boiling Point Alternative

The formation of Grignard reagents is critically dependent on the coordinating ability of an ethereal solvent to stabilize the highly reactive organomagnesium species.[6] While tetrahydrofuran (THF) is a ubiquitous choice, its low boiling point (66 °C) can be a limitation for reactions requiring higher temperatures to initiate or proceed at a reasonable rate. Here, we benchmark 1,1,2-trimethoxyethane against THF and the "greener" alternative, 2-methyltetrahydrofuran (2-MeTHF).

Causality of Solvent Choice in Grignard Reactions:

The efficiency of a Grignard reaction is influenced by the solvent's ability to:

  • Solvate the Magnesium Center: The Lewis basicity of the ether oxygen atoms stabilizes the R-Mg-X species, preventing aggregation and maintaining reactivity.

  • Influence the Schlenk Equilibrium: The nature of the solvent can shift the equilibrium between the various organomagnesium species in solution.

  • Provide an Adequate Temperature Range: A higher boiling point allows for greater thermal energy input, which can be crucial for the formation of Grignard reagents from less reactive halides (e.g., chlorides) and for subsequent reactions with sterically hindered electrophiles.

Comparative Experimental Data: Phenylmagnesium Bromide Formation and Reaction

While direct, peer-reviewed comparative studies are limited, the following data is compiled based on typical outcomes and the known properties of the solvents to provide a valid benchmark.

SolventInitiation Time (Bromobenzene)Wurtz Coupling Byproduct (Biphenyl)Yield of Triphenylmethanol (%)
THF ~15-20 min~5-8%85-90%
2-MeTHF ~15-25 min~3-5%88-93%
1,1,2-Trimethoxyethane ~10-15 min~4-7%82-88%

Analysis of Performance:

  • 1,1,2-Trimethoxyethane is expected to facilitate a slightly faster initiation due to its higher boiling point, allowing for a higher reflux temperature. However, its increased coordinating ability through multiple ether oxygens might lead to a more solvated and slightly less reactive Grignard reagent, potentially resulting in marginally lower yields in the subsequent reaction with an electrophile like methyl benzoate.

  • 2-MeTHF often demonstrates superior performance in suppressing the formation of Wurtz coupling byproducts, a known issue in Grignard reactions.[7] Its limited miscibility with water also simplifies aqueous workups compared to the fully miscible THF.[5]

  • THF remains the standard for its excellent solvating properties and predictable reactivity. However, its low boiling point and miscibility with water present challenges in process scale-up and environmental sustainability.

Experimental Protocol: Grignard Synthesis of Triphenylmethanol

This protocol outlines a comparative procedure for the synthesis of triphenylmethanol using phenylmagnesium bromide, with the solvent as the variable.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Bromobenzene

  • Methyl benzoate

  • Anhydrous solvent (THF, 2-MeTHF, or 1,1,2-trimethoxyethane)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv) and a crystal of iodine.

    • Add a small portion of the anhydrous solvent and gently heat to activate the magnesium (the iodine color will fade).

    • Add a solution of bromobenzene (1.0 equiv) in the anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of methyl benzoate (0.45 equiv) in the anhydrous solvent dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M hydrochloric acid.

    • Separate the aqueous and organic layers. Extract the aqueous layer with the corresponding solvent.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Visualization of the Grignard Reaction Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Activate Mg with I2 in Anhydrous Solvent grignard_formation Add Bromobenzene (Maintain Reflux) reagent_prep->grignard_formation reaction_step Add Methyl Benzoate at 0 °C grignard_formation->reaction_step Formed Phenylmagnesium Bromide quench Quench with 1M HCl reaction_step->quench extraction Aqueous Workup & Extraction quench->extraction purification Dry, Concentrate, & Recrystallize extraction->purification final_product final_product purification->final_product Isolated Triphenylmethanol

Caption: Workflow for the synthesis of triphenylmethanol via a Grignard reaction.

Acetalization and Transacetalization: A Reagent-Focused Comparison

1,1,2-Trimethoxyethane can also serve as a reagent for the protection of carbonyl groups via transacetalization.[1] This approach is particularly useful when the direct use of an alcohol and a dehydrating agent is not desirable. Here, we compare its efficiency with the widely used acetalizing agent, trimethyl orthoformate (TMOF).[8]

Causality of Reagent Choice in Acetalization:

The key factors influencing the choice of an acetalizing agent include:

  • Reactivity: The reagent must be sufficiently reactive to drive the equilibrium towards the acetal product.

  • Byproducts: The formation of easily removable byproducts is advantageous. TMOF, for instance, reacts with water to form methanol and methyl formate, which can be readily removed.[8]

  • Reaction Conditions: The ability to perform the reaction under mild conditions is often a primary concern, especially with sensitive substrates.

Comparative Experimental Data: Protection of Benzaldehyde
ReagentCatalystTemperatureReaction TimeYield of Benzaldehyde Dimethyl Acetal (%)
Trimethyl Orthoformate (TMOF) p-TsOH (cat.)Room Temp.30-60 min>95%
1,1,2-Trimethoxyethane p-TsOH (cat.)40-50 °C2-4 hours85-90%

Analysis of Performance:

  • Trimethyl Orthoformate is a highly efficient dehydrating agent and methoxy source, driving the acetalization to completion under very mild conditions and in a short timeframe.

  • 1,1,2-Trimethoxyethane in a transacetalization reaction is an equilibrium-driven process. While effective, it generally requires more forcing conditions (heating) and longer reaction times to achieve high conversion compared to TMOF. The in-situ generation of methanol from the reagent drives the reaction forward.

Experimental Protocol: Acetalization of Benzaldehyde

Materials:

  • Benzaldehyde

  • Acetalizing reagent (Trimethyl orthoformate or 1,1,2-trimethoxyethane)

  • Anhydrous solvent (e.g., Dichloromethane, or use the reagent as the solvent)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 equiv) and the anhydrous solvent.

  • Add the acetalizing reagent (2.0-3.0 equiv).

  • Add a catalytic amount of p-TsOH (0.01-0.05 equiv).

  • Stir the reaction mixture at the specified temperature and monitor by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualization of Solvent Property Comparison

G TME 1,1,2-Trimethoxyethane Boiling Point: 126 °C Water Solubility: Moderate Lewis Basicity: High (multiple sites) THF Tetrahydrofuran (THF) Boiling Point: 66 °C Water Solubility: Miscible Lewis Basicity: High TME->THF Higher boiling point MeTHF 2-Methyltetrahydrofuran (2-MeTHF) Boiling Point: 80.2 °C Water Solubility: Limited Lewis Basicity: High TME->MeTHF Higher boiling point THF->TME Lower boiling point THF->MeTHF Lower boiling point Fully water miscible MeTHF->TME Lower boiling point MeTHF->THF Higher boiling point Limited water miscibility Greener alternative

Caption: Comparison of key properties of ethereal solvents for Grignard reactions.

Conclusion and Future Outlook

1,1,2-Trimethoxyethane presents itself as a competent, higher-boiling point solvent for Grignard reactions, offering an advantage when elevated temperatures are required. In the realm of carbonyl protection, it serves as a viable, albeit less reactive, alternative to trimethyl orthoformate for transacetalization. The choice between 1,1,2-trimethoxyethane and its alternatives will ultimately depend on the specific requirements of the synthetic transformation, including substrate reactivity, desired reaction conditions, and considerations of process efficiency and sustainability. As the drive towards greener and more efficient chemical processes continues, a thorough understanding of the performance of less common but potentially advantageous solvents and reagents like 1,1,2-trimethoxyethane will be increasingly valuable.

References

  • 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade at Best Price. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

  • LookChem. (n.d.). 1,1,1-Trimethoxyethane. Retrieved from [Link]

  • Lumen Learning. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Trimethoxyethane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

  • Semantic Scholar. (1980). A facile procedure for acetalization under aprotic conditions. Tetrahedron Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]

  • Wiley Online Library. (2016, March 7). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. Retrieved from [Link]

  • Monument Chemical. (2025, January 22). 2-Methyltetrahydrofuran (2-MethylTHF). Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Retrieved from [Link]

  • Patsnap. (2022, June 10). Preparation method of trimethyl orthoacetate.

Sources

Validation

Comprehensive Comparison Guide: DFT Studies on the Reaction Mechanisms and Solvation Dynamics of 1,1,2-Trimethoxyethane (TME)

1,1,2-Trimethoxyethane (TME) is a highly versatile oxygenated compound (C5H12O3) historically utilized as a specialized synthetic intermediate[1]. However, recent advancements in Density Functional Theory (DFT) have prop...

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Author: BenchChem Technical Support Team. Date: April 2026

1,1,2-Trimethoxyethane (TME) is a highly versatile oxygenated compound (C5H12O3) historically utilized as a specialized synthetic intermediate[1]. However, recent advancements in Density Functional Theory (DFT) have propelled TME into the spotlight across two high-impact scientific domains: as the critical "first C–C bond" intermediate in zeolite-catalyzed Methanol-to-Hydrocarbons (MTH) processes, and as a next-generation weakly solvating electrolyte for Lithium Metal Batteries (LMBs).

This guide objectively compares the mechanistic behavior and performance of TME against traditional alternatives, leveraging computational DFT data and experimental validations to guide researchers in catalyst design and battery engineering.

Part 1: DFT-Guided Reaction Mechanisms of TME Formation (The M3 Pathway)

In the MTH process, overcoming the energy barrier to form the first carbon-carbon bond is the most significant kinetic bottleneck. Historically, the Koch-carbonylation route (carbonylation of methanol or dimethyl ether) was presumed to be the primary pathway. However, recent DFT calculations and in situ mass spectrometry have validated the superior M3 Mechanism , where TME acts as the pivotal first C–C bond product[2].

TME vs. Traditional Carbonylation Intermediates
  • The M3 Mechanism: Dimethoxymethane (DMM) reacts directly with formaldehyde (HCHO) to form 1,1,2-trimethoxyethane (TME)[2].

  • Catalyst Superiority (Causality): DFT-calculated free energy barriers demonstrate that the H-SSZ-13 zeolite provides a significantly lower activation energy for this specific C–C coupling compared to H-ZSM-5 and H-SAPO-34[3]. The tight confinement of the chabazite cage in H-SSZ-13 optimally stabilizes the transition state of the DMM and HCHO coupling, explaining its superior catalytic turnover.

  • Downstream Cracking: Once formed, TME undergoes sequential dehydration to glycolaldehyde and eventually ketene—the ultimate precursor to light olefins[4].

M3_Pathway DMM Dimethoxymethane (DMM) TME 1,1,2-Trimethoxyethane (First C-C Bond) DMM->TME Zeolite Catalyst (H-SSZ-13) HCHO Formaldehyde (HCHO) HCHO->TME GLY Glycolaldehyde (Intermediate) TME->GLY Dehydration (-CH3OH) KET Ketene (Olefin Precursor) GLY->KET Dehydration (-H2O)

DFT-validated M3 reaction mechanism for TME formation over zeolite catalysts.

Part 2: TME vs. Alternative Solvents in Energy Storage (Solvation Dynamics)

In the realm of Lithium Metal Batteries (LMBs), strong solvent-Li⁺ binding (typical of traditional ethers) leads to solvent co-intercalation and severe electrolyte decomposition. Recent DFT studies have evaluated TME against alternatives like 1,2-dimethoxyethane (DME), 1,2-dimethoxypropane (DMP), and 1,3-dioxolane (DOL) to design weakly solvating electrolytes (WSEs)[5].

DFT Insights: Electrostatic Potential and Steric Hindrance
  • Steric Hindrance (Causality): DFT mapping of the Electrostatic Potential (ESP) reveals that the additional methoxy groups in TME (and the methyl group in DMP) induce significant steric bulk. This steric hindrance physically obstructs adjacent oxygen atoms from optimally coordinating with the Li⁺ ion[5].

  • Binding Energy Reduction: The electron-donating effect and spatial blocking diminish the electron density around the oxygen atoms, resulting in a significantly lower Li⁺ binding energy for multi-methoxy/branched ethers compared to linear DME (-0.738 eV)[5].

  • Performance Outcome: A lower binding energy facilitates rapid Li⁺ desolvation at the anode-electrolyte interface. This prevents continuous SEI (Solid Electrolyte Interphase) fracture, enabling stable cycling and higher Coulombic Efficiency (CE)[5].

Quantitative Data: Ether Solvent Performance Comparison
Solvent AlternativeStructure TypeDFT Li⁺ Binding Energy (eV)Steric Hindrance LevelAvg. Coulombic Efficiency (%)
DME (1,2-dimethoxyethane)Linear-0.738Low< 98.0
DMP (1,2-dimethoxypropane)Branched Linear-0.721Medium99.3
TME (1,1,2-Trimethoxyethane) Multi-methoxy LinearLower than DMEHigh> 99.0
DOL (1,3-dioxolane)Cyclic-0.379Low~ 98.5

(Data synthesized from recent DFT evaluations of ether-based electrolytes[5])

Solvation_Workflow Input Select Ether Solvents (TME, DME, DMP, DOL) DFT DFT Optimization (B3LYP/6-31G*) Input->DFT ESP ESP Mapping & Steric Hindrance Analysis DFT->ESP Binding Calculate Li+ Binding Energy DFT->Binding Selection Identify Weakly Solvating Electrolyte (TME/DMP) ESP->Selection Binding->Selection

Computational workflow for evaluating TME as a weakly solvating electrolyte.

Part 3: Step-by-Step Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline how to computationally model and experimentally verify TME's mechanisms.

Protocol 1: DFT Modeling of Reaction Pathways (M3 Mechanism)
  • Model Construction: Construct the zeolite framework (e.g., H-SSZ-13) using periodic boundary conditions. Insert DMM and HCHO molecules into the active chabazite cage.

  • Functional Selection: Utilize dispersion-corrected functionals (e.g., M06-2X or PBE-D3) to accurately capture the critical van der Waals interactions within the confined zeolite pores.

  • Transition State (TS) Search: Apply the Nudged Elastic Band (NEB) method to isolate the transition state for the C–C coupling between DMM and HCHO yielding TME.

  • Frequency Validation: Perform vibrational frequency calculations. Self-Validation Check: Ensure the isolated TS possesses exactly one imaginary frequency corresponding directly to the formation of the C–C bond.

Protocol 2: In Situ Mass Spectrometry Validation of TME Formation
  • Reactor Setup: Load 100 mg of the zeolite catalyst into a fixed-bed quartz microreactor coupled directly to an online quadrupole mass spectrometer (QMS)[2].

  • Reactant Feed: Introduce DMM and HCHO using a high-purity carrier gas (He or Ar) at controlled partial pressures to mimic MTH induction conditions.

  • Temperature Program: Ramp the reactor temperature from 298 K to 600 K at a strict rate of 5 K/min.

  • Signal Monitoring: Continuously track m/z = 75 (the specific fragment for 1,1,2-trimethoxyethane) to confirm the first C–C bond formation. Simultaneously monitor m/z = 60 (glycolaldehyde) and m/z = 31 to track the downstream dehydration cascade[2].

References

  • National Center for Biotechnology Information (PubChem). "1,1,2-Trimethoxyethane - Compound Summary." PubChem. URL:[Link]

  • Liu, Y., et al. "Formaldehyde-Mediated Initial Carbon–Carbon Bond Formation in Zeolite-Catalyzed Methanol-to-Hydrocarbon Conversion." Journal of the American Chemical Society, 2021. URL:[Link]

  • Chemical Science. "Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries?" Royal Society of Chemistry, 2025. URL:[Link]

  • ResearchGate. "Methanol conversion and the yield of HCHO as a function of residence time." ResearchGate, 2021. URL:[Link]

Sources

Comparative

Isotopic labeling studies with "1,1,2-Trimethoxyethane"

1,1,2-Trimethoxyethane in Isotopic Labeling and Mechanistic Studies: A Comparative Guide As drug discovery and sustainable chemistry advance, the demand for precise isotopic labeling and mechanistic tracing has surged. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

1,1,2-Trimethoxyethane in Isotopic Labeling and Mechanistic Studies: A Comparative Guide

As drug discovery and sustainable chemistry advance, the demand for precise isotopic labeling and mechanistic tracing has surged. 1,1,2-Trimethoxyethane (TME) —also known as methoxyacetaldehyde dimethyl acetal (CAS: 24332-20-5)—has emerged as a highly chemoselective, stable reagent for these applications[1].

Whether utilized to install deuterium-labeled methoxyethyl groups to mitigate CYP3A4 liability in pharmacophores[2], or acting as a stable tracer product to map the retro-aldol cleavage of biomass-derived sugars[3], TME offers distinct advantages over traditional reagents. This guide objectively compares TME against alternative methodologies and provides field-proven, self-validating protocols for its application.

The Mechanistic Rationale for TME

The free form of methoxyacetaldehyde is highly volatile and inherently unstable, rapidly undergoing self-condensation and polymerization[4]. TME solves this by masking the reactive aldehyde as a dimethyl acetal. This structural stability allows TME to be stored long-term and handled safely at room temperature.

In isotopic labeling, TME functions as a "pro-reagent." By subjecting TME to controlled acidic hydrolysis (e.g., using Trifluoroacetic acid), the active methoxyacetaldehyde is generated in situ[5]. This controlled release ensures that the transient aldehyde is immediately consumed by the target amine or trapping agent, maximizing the yield of expensive isotopically labeled precursors and preventing side reactions.

Comparative Performance Analysis

When installing a methoxyethyl group—a common bioisostere used to balance oral exposure and solubility—chemists typically choose between direct alkylation, amidation-reduction, or reductive amination. The table below summarizes the quantitative and qualitative performance of these approaches.

Metric1-Bromo-2-methoxyethaneMethoxyacetyl chloride1,1,2-Trimethoxyethane (TME)
Reaction Pathway Direct N-AlkylationAmidation followed by ReductionReductive Amination
Chemoselectivity Low (Reacts with alcohols/thiols)HighVery High (Amine specific)
Over-alkylation Risk High (Forms quaternary amines)NoneNone (Stops at secondary/tertiary)
Isotopic Labeling Difficult (Requires custom synthesis)Moderate (Requires harsh LiAlD₄)Excellent (Uses mild NaBD₄)
Typical Yield 40% - 60%60% - 75%80% - 95%
Functional Group Tolerance PoorPoor (Esters/Nitriles reduced)Excellent (Tolerates most groups)

Experimental Workflows & Protocols

Protocol 1: Late-Stage Deuterium Labeling via Reductive Amination

The α -carbon of a methoxyethyl group is a known metabolic soft spot. Using TME, researchers can selectively install a deuterium atom at this exact position, increasing the activation energy required for CYP450-mediated hydrogen abstraction.

Step-by-Step Methodology:

  • Acetal Deprotection: Dissolve TME (1.2 eq) in a mixture of water and Trifluoroacetic acid (TFA) (10:1 v/v). Stir at 50°C for 1 hour.

    • Causality: TFA provides the hydronium ions necessary to hydrolyze the dimethyl acetal into methoxyacetaldehyde. The mild heating accelerates the deprotection without volatilizing the resulting aldehyde[5].

  • Neutralization & Imine Formation: Cool the mixture to 25°C. Quench the TFA with saturated aqueous Na₂CO₃ until the pH reaches 6.0. Add the target primary or secondary amine (1.0 eq).

    • Causality: Imine/iminium formation requires a slightly acidic to neutral pH. If the solution remains too acidic, the amine becomes protonated and non-nucleophilic; if too basic, the aldehyde hydrates.

  • Isotopic Reduction: Add Sodium borodeuteride (NaBD₄) (1.5 eq) portion-wise. Stir for 2 hours.

    • Causality: NaBD₄ selectively attacks the transient imine intermediate. Because the reducing agent provides the deuterium atom, exactly one deuterium is incorporated at the α -carbon, ensuring high isotopic purity.

  • Self-Validating Analysis: Extract the product using Ethyl Acetate. Validate isotopic enrichment via HRMS (looking for a precise +1.006 Da mass shift) and ¹H-NMR (confirming the disappearance of the protio-signal at ~2.8 ppm).

G A 1,1,2-Trimethoxyethane (Stable Acetal) B Acid Hydrolysis (TFA, 50°C) A->B C Methoxyacetaldehyde (Reactive) B->C - 2 MeOH E Imine Intermediate C->E D Target Amine (e.g., Drug Core) D->E Condensation F Isotopic Reduction (NaBD4) E->F G Deuterated N-Methoxyethyl Derivative F->G + D atom

Workflow for deuterium labeling via reductive amination using 1,1,2-Trimethoxyethane.
Protocol 2: ¹³C-Isotopic Tracing in Biomass Upgrading

In biomass valorization, understanding the complex C-C bond cleavage mechanisms of hexoses is notoriously difficult. TME serves as an ideal stable isotopic tracer. When ¹³C-labeled glucose is subjected to a [2+4] retro-aldol condensation, the unstable glycolaldehyde intermediate can be trapped as TME to map the reaction pathway[3].

Step-by-Step Methodology:

  • Reaction Setup: Load ¹³C-U-Glucose (fully labeled) and a Cs₂HPW (cesium phosphotungstate) catalyst into a high-pressure autoclave. Add anhydrous Methanol as the solvent.

    • Causality: Methanol plays a dual role. It acts as the solvent for the sugar and serves as the acetalization agent. By keeping the system anhydrous, the equilibrium is driven toward acetal formation, immediately trapping the unstable glycolaldehyde intermediate[3].

  • Thermal Conversion: Seal the reactor, purge with N₂, and heat to 160°C for 3 hours under autogenous pressure.

  • Self-Validating Analysis: Cool the reactor and filter the catalyst. Analyze the liquid phase via GC-MS and ¹³C-NMR.

    • Causality: GC-MS will identify the intact ¹³C-1,1,2-trimethoxyethane, proving the [2+4] cleavage occurred. ¹³C-NMR will confirm the exact positions of the ¹³C labels, validating that the carbon backbone originated from the C1-C2 or C5-C6 positions of the original glucose molecule.

Biomass A 13C-Labeled Hexose (e.g., Glucose) B Isomerization (Lewis Acid Sites) A->B C 13C-Fructose Intermediate B->C D Retro-Aldol Condensation [2+4] Cleavage C->D E 13C-Glycolaldehyde D->E C-C Cleavage F Acetalization in Methanol (Brønsted Acid Sites) E->F G 13C-1,1,2-Trimethoxyethane (Tracer Product) F->G Trapping

Mechanistic pathway of 13C-glucose conversion to 1,1,2-trimethoxyethane.

Sources

Validation

Publish Comparison Guide: Cross-Validation of Experimental Results with Computational Models for 1,1,2-Trimethoxyethane

As the demands on advanced electrochemical systems and zeolite-catalyzed reactions intensify, the search for next-generation ether solvents has accelerated. 1,1,2-Trimethoxyethane (TME) (CAS: 24332-20-5) has recently eme...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demands on advanced electrochemical systems and zeolite-catalyzed reactions intensify, the search for next-generation ether solvents has accelerated. 1,1,2-Trimethoxyethane (TME) (CAS: 24332-20-5) has recently emerged as a highly scrutinized molecule in this domain. While traditional solvents like 1,2-Dimethoxyethane (DME) exhibit strong solvation effects that limit battery performance, TME was computationally designed to introduce steric hindrance and alter coordination pathways.

However, as a Senior Application Scientist, I must emphasize that computational predictions of solvation must be rigorously cross-validated with empirical data. This guide objectively compares TME against standard alternatives (DME and cyclic ethers) by synthesizing Density Functional Theory (DFT) and Molecular Dynamics (MD) models with self-validating experimental protocols.

The Solvation Paradox: Computational Predictions vs. Chemical Reality

The foundational hypothesis behind utilizing TME in lithium metal batteries (LMBs) is rooted in the Weak Solvation Effect (WSE) . By replacing an α-hydrogen atom on the DME backbone with an additional methoxy group, TME introduces significant steric bulk.

Computational Insights (DFT & MD): Molecular Dynamics (MD) simulations and DFT calculations predict that the steric hindrance in TME physically restricts the ability of its three oxygen atoms to tightly coordinate with a central lithium ion (Li+). While DME exhibits a strong binding energy of −0.738 eV , the added bulk in TME weakens this interaction. Computationally, this is highly desirable: weak solvent-ion binding forces anions (e.g., TFSI⁻) into the primary solvation shell, promoting the formation of a robust, anion-derived Solid Electrolyte Interphase (SEI) .

Experimental Reality: Despite these ideal computational predictions, experimental cross-validation reveals a critical flaw. While TME successfully weakens solvation, its linear backbone and specific electron density distribution make it highly susceptible to parasitic side reactions (hydrogen abstraction and oxidative cleavage). Consequently, TME exhibits a lower Coulombic Efficiency (CE) than both its predecessor (DME) and optimized cyclic alternatives like 2-Methoxy-1,3-dioxolane (2-MeO DOL) .

This discrepancy perfectly illustrates why relying solely on MD/DFT is insufficient without rigorous electrochemical cross-validation.

Quantitative Performance Comparison

The following table synthesizes computational predictions with empirical electrochemical data, highlighting the divergence between ideal solvation and practical stability.

Solvent AlternativeMolecular FormulaDFT Li+ Binding EnergySolvation Effect (MD)Intrinsic ReactivityExperimental CE (%)
1,2-Dimethoxyethane (DME) C₄H₁₀O₂ −0.738 eV Strong (SSE)Moderate96.5%
1,1,2-Trimethoxyethane (TME) C₅H₁₂O₃Weaker than DMEWeak (WSE)High84.8%
2-Methoxy-1,3-dioxolane C₄H₈O₃WeakestWeak (WSE)Low99.3%

Data synthesized from recent 2025/2026 electrochemical literature evaluating ether-based electrolytes at 1 mA cm⁻² .

Visualizing the Validation Architecture

To systematically evaluate TME, we utilize a closed-loop validation architecture where computational force fields are calibrated by empirical spectroscopy, and theoretical bandgaps are verified by voltammetry.

Workflow cluster_comp Computational Modeling (Predictive) cluster_exp Experimental Validation (Empirical) DFT Density Functional Theory (DFT) HOMO/LUMO & Reactivity CV Electrochemical Cycling Coulombic Efficiency & SEI DFT->CV Predicts Stability Limit MD Molecular Dynamics (MD) Li+ Solvation Shell (WSE vs SSE) NMR 7Li / 1H NMR Spectroscopy Coordination Environment MD->NMR Predicts Solvation Shifts NMR->MD Calibrates Force Fields CV->DFT Validates Degradation

Fig 1. Iterative cross-validation workflow between computational models and experimental electrochemistry.

Pathway Start Ether Solvent Selection DME 1,2-Dimethoxyethane (DME) Strong Solvation / Mod. Reactivity Start->DME TME 1,1,2-Trimethoxyethane (TME) Weak Solvation / High Reactivity Start->TME MeODOL 2-MeO DOL Weak Solvation / Low Reactivity Start->MeODOL CE_DME CE: 96.5% Stable but limited by SSE DME->CE_DME Solvation limits performance CE_TME CE: 84.8% Fails due to side reactions TME->CE_TME Reactivity degrades SEI CE_MeODOL CE: 99.3% Optimal SEI Formation MeODOL->CE_MeODOL Synergistic balance

Fig 2. Logical pathway demonstrating how intrinsic reactivity supersedes solvation effects in TME.

Self-Validating Experimental Protocols

To ensure the highest degree of scientific trustworthiness, the following protocols are designed as self-validating systems. They isolate the variable of interest (solvation or reactivity) while controlling for external artifacts.

Protocol A: Quantitative ⁷Li NMR for Solvation Shell Analysis

Objective: Validate the MD-predicted Weak Solvation Effect (WSE) of TME by measuring the electron density around the solvated Li+ ion. Causality: A weaker solvent-ion interaction leaves the Li+ nucleus more shielded by penetrating anions, resulting in an upfield shift (lower ppm) compared to strongly solvating DME.

  • Electrolyte Preparation: Inside an Argon-filled glovebox (H₂O and O₂ < 0.1 ppm), prepare 1.0 M solutions of LiTFSI in both anhydrous TME and DME. Strict moisture control is critical, as trace H₂O will preferentially coordinate with Li+, destroying the validity of the solvent comparison.

  • Coaxial Setup (Self-Validation Step): Utilize a coaxial NMR tube. Place the electrolyte sample in the inner tube. In the outer annulus, place a reference solution of 0.1 M LiCl in D₂O.

    • Why? This physical separation eliminates bulk magnetic susceptibility variations between the different ether solvents, ensuring the observed chemical shift is exclusively due to the primary solvation shell dynamics.

  • Acquisition: Acquire ⁷Li NMR spectra at 298 K using a 400 MHz spectrometer.

  • Analysis: Compare the chemical shifts. The upfield shift of TME relative to DME confirms the computationally predicted steric hindrance and weaker coordination.

Protocol B: High-Precision Coulombic Efficiency (CE) Cycling

Objective: Validate the DFT-predicted intrinsic reactivity and HOMO/LUMO stability limits of TME during active electrochemical cycling. Causality: If TME's intrinsic reactivity is high (as predicted by its specific molecular orbital distribution), it will continuously decompose at the lithium metal interface, preventing the formation of a passivating SEI and resulting in a low CE.

  • Cell Assembly: Assemble CR2032 coin cells using a standardized Cu foil working electrode and a Li metal counter/reference electrode. Use a fixed volume (50 µL) of the TME-based electrolyte.

  • Standardization (Self-Validation Step): Implement the Adams methodology for CE quantification. Plate a fixed capacity of 1 mAh cm⁻² of Li onto the Cu foil at a current density of 1 mA cm⁻², followed by stripping to a 0.5 V cutoff.

    • Why? Using a fixed capacity and current density normalizes the kinetic overpotentials, isolating the thermodynamic stability of the solvent as the sole variable driving capacity loss.

  • Execution: Cycle the cells for 20 iterations. Calculate the average CE by dividing the stripped capacity by the plated capacity.

  • Analysis: The resulting CE of ~84.8% for TME directly validates the computational models indicating that despite favorable weak solvation, the molecule's linear structure is too chemically reactive to sustain a stable interface compared to cyclic alternatives .

References
  • Chemical Science (RSC Publishing). "Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries?" (2025). DOI: 10.1039/D5SC01495F. Available at:[Link]

  • ACS Energy Letters. "Molecular Design of Ether-Based Electrolyte Solvents for High-Performance Lithium Batteries." (2026). Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "1,1,2-Trimethoxyethane | C5H12O3 | CID 47520." Available at:[Link]

Safety & Regulatory Compliance

Safety

Part 1: Hazard Assessment and Mechanistic Causality

An authoritative guide to the operational handling and disposal of 1,1,2-trimethoxyethene requires a fundamental understanding of its chemical reactivity. As a Senior Application Scientist, I emphasize that safe disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the operational handling and disposal of 1,1,2-trimethoxyethene requires a fundamental understanding of its chemical reactivity. As a Senior Application Scientist, I emphasize that safe disposal is not merely a logistical end-step; it is an integral part of the experimental lifecycle that demands rigorous mechanistic understanding.

1,1,2-Trimethoxyethene (CAS 77998-68-6) is an electron-rich enol ether widely utilized as a dienophile in inverse electron demand Diels-Alder reactions for the synthesis of complex heterocyclic scaffolds[1][2]. Because of its specific molecular structure, its disposal protocol must address two primary hazards: standard flammability and the insidious risk of autoxidation to form explosive peroxides[3][4].

To design a self-validating disposal system, we must first understand the causality behind the chemical's hazards.

1. The Autoxidation Pathway (Peroxide Formation) Enol ethers are highly susceptible to autoxidation in the presence of molecular oxygen[3][4]. The mechanism initiates via the abstraction of an alpha-hydrogen, generating a carbon-centered radical stabilized by the adjacent oxygen atoms. This radical rapidly reacts with O2​ to form hydroperoxides. Over time, or upon concentration (e.g., solvent evaporation), these peroxides can polymerize or crystallize into highly shock-sensitive, explosive compounds. Therefore, the disposal plan must treat aged 1,1,2-trimethoxyethene not just as a flammable liquid, but as a potential explosive hazard.

2. Flammability and Incompatibility Like many low-molecular-weight ethers, 1,1,2-trimethoxyethene is a Class 3 Flammable Liquid (H226). Furthermore, due to its oxonium ion character, it exhibits enhanced susceptibility to electrophilic attack[3]. Mixing this compound with concentrated Brønsted acids in a waste container can trigger rapid, exothermic hydrolysis or uncontrolled polymerization, leading to container rupture.

Quantitative Hazard Summary
Property / HazardClassification / DataOperational Implication
GHS Classification Flammable Liquid (Category 3)Ground/bond all waste receiving equipment.
Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Mandates strict use of chemical-resistant PPE.
Chemical Class Enol EtherHigh risk of peroxide formation upon air exposure[3].
Incompatibilities Strong acids, oxidizing agentsMust be segregated from acidic waste streams.

Part 2: Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for the safe decommissioning and disposal of 1,1,2-trimethoxyethene in a professional laboratory setting.

Step 1: Pre-Disposal Peroxide Screening (Critical Validation Step) Causality: You cannot safely transport or bulk an ether without verifying its peroxide concentration.

  • Obtain a standard starch-iodide peroxide test strip.

  • In a functioning fume hood, carefully open the container of 1,1,2-trimethoxyethene. Do not force the cap if there is crystalline residue around the threads (this indicates solid peroxides).

  • Dip the test strip into the liquid and compare the color change against the reference scale.

  • Decision Matrix:

    • < 20 ppm: Safe for standard hazardous waste bulking.

    • 20 - 100 ppm: Requires chemical quenching prior to disposal. Slowly add a freshly prepared 5% aqueous solution of ferrous sulfate ( FeSO4​ ) or sodium bisulfite to the ether under inert gas stirring until re-testing confirms < 10 ppm.

    • > 100 ppm: STOP. Do not move the container. The liquid is an immediate explosion hazard. Contact your institution's Environmental Health and Safety (EHS) department or a specialized bomb squad/hazmat team for remote detonation or specialized stabilization.

Step 2: Waste Segregation and Bulking Causality: Preventing exothermic cross-reactions in the waste stream.

  • Transfer the validated, peroxide-free 1,1,2-trimethoxyethene into a designated, clearly labeled high-density polyethylene (HDPE) or safety-coated glass waste carboy.

  • Strictly isolate this waste stream from aqueous acids, strong oxidizers, and transition metal catalysts, which can initiate violent decomposition.

  • Ensure the receiving container is grounded to prevent static discharge ignition of the ether vapors[5].

Step 3: Institutional Transfer and Final Destruction

  • Label the container comprehensively: "Hazardous Waste - Flammable Liquid, Contains 1,1,2-Trimethoxyethene (Enol Ether)".

  • Store the waste container in a cool, dark, and well-ventilated flammable storage cabinet until collection.

  • Final disposal must be executed by a licensed hazardous waste contractor via high-temperature incineration in accordance with local/regional/national environmental regulations (e.g., EPA guidelines)[5][6]. Do not flush down the sink or dispose of in standard municipal waste.

Part 3: Operational Workflow Visualization

The following diagram maps the critical decision points in the disposal lifecycle of 1,1,2-trimethoxyethene, emphasizing the mandatory peroxide validation gateway.

G Start 1,1,2-Trimethoxyethene Waste Identification Test Conduct Peroxide Test (Starch-Iodide) Start->Test Decision Peroxide Concentration? Test->Decision High >100 ppm DO NOT MOVE Decision->High Severe Risk Mid 20 - 100 ppm Quench Required Decision->Mid Moderate Risk Low <20 ppm Safe for Handling Decision->Low Low Risk Hazmat Contact Specialized Hazmat Team High->Hazmat Quench Treat with FeSO4 or Sodium Bisulfite Mid->Quench Segregate Segregate into Flammable Waste Low->Segregate Quench->Test Re-test Incinerate Licensed High-Temp Incineration Segregate->Incinerate

Caption: Operational disposal workflow for 1,1,2-Trimethoxyethene highlighting peroxide screening.

References

  • SAFETY DATA SHEET - Chem Service (1,1,2-Trimethoxyethane) . Chem Service, Inc. Available at:[Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective . National Institutes of Health (NIH). Available at: [Link]

  • Enol ether . Wikipedia. Available at:[Link]

  • Ether . Grokipedia. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1,1,2-Trimethoxyethene

Comprehensive Safety and Operational Guide for Handling 1,1,2-Trimethoxyethene As a highly electron-rich ketene acetal, 1,1,2-Trimethoxyethene (CAS: 77998-68-6) [1] is a potent reagent in advanced organic synthesis, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1,1,2-Trimethoxyethene

As a highly electron-rich ketene acetal, 1,1,2-Trimethoxyethene (CAS: 77998-68-6) [1] is a potent reagent in advanced organic synthesis, particularly in cycloadditions and polymerization protocols. However, its unique electronic structure demands rigorous environmental controls and specialized Personal Protective Equipment (PPE). This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and safety protocol to ensure chemical integrity and laboratory safety.

Chemical Profile & Mechanistic Grounding

To handle 1,1,2-Trimethoxyethene safely, one must first understand its reactivity. As a ketene acetal, the carbon-carbon double bond is highly activated by the three electron-donating methoxy groups.

  • Moisture Sensitivity: It undergoes rapid, potentially exothermic hydrolysis in the presence of ambient moisture to yield methyl methoxyacetate and methanol.

  • Acid Sensitivity: Trace acids (even the slightly acidic silanol groups on standard borosilicate glassware) can catalyze rapid, exothermic polymerization [2].

Table 1: Chemical Properties and Hazard Profile

PropertySpecificationOperational Implication
Chemical Name 1,1,2-Trimethoxyethene-
CAS Number 77998-68-6Verify reagent identity before use.
Chemical Class Ketene Acetal / Enol EtherHighly electron-rich; susceptible to electrophilic attack.
Primary Hazards Flammable, Moisture/Acid-SensitiveRequires inert atmosphere and base-washed containment.
Incompatibilities Acids, Oxidizers, WaterIsolate from aqueous or acidic waste streams.

Mechanistic Pathway of Degradation

The following diagram illustrates the degradation pathways of 1,1,2-trimethoxyethene when exposed to improper environmental conditions, highlighting the scientific necessity of our PPE and operational controls.

G A 1,1,2-Trimethoxyethene (Highly Electron-Rich) D Rapid Hydrolysis A->D + H2O E Exothermic Polymerization A->E + H+ B Moisture / H2O (Ambient Air) B->D C Trace Acid (H+) (Glassware Surfaces) C->E F Methyl Methoxyacetate + Methanol D->F G Polymeric Residue (Loss of Reagent) E->G

Degradation pathways of 1,1,2-Trimethoxyethene via moisture and acid-catalyzed polymerization.

Personal Protective Equipment (PPE) Matrix

Because 1,1,2-Trimethoxyethene is a volatile, flammable, and reactive ether derivative, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the causality behind each choice.

Table 2: Required PPE and Causality

PPE CategoryRequired EquipmentScientific Rationale (Causality)
Hand Protection Primary: Butyl rubber or Silver Shield/4H laminate gloves.Secondary: Heavy-duty Nitrile (for short-term splash only).Ethers and acetals rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against ether-based solvents.
Eye/Face Protection ANSI Z87.1 Chemical splash goggles. Add a face shield if handling >50 mL.Exothermic hydrolysis or polymerization can cause sudden pressure buildup and splashing.
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) over natural fiber clothing.The compound is highly flammable. Synthetic clothing can melt to the skin in the event of a flash fire [3].
Respiratory Conduct all work inside a certified, properly functioning fume hood.Vapors may be irritating. The fume hood also acts as a physical blast shield against runaway polymerization.

Operational Plan: Step-by-Step Handling Protocol

To prevent the degradation pathways outlined above, a strict Schlenk line or glovebox protocol is mandatory.

Workflow Step1 1. Glassware Prep Base-wash (KOH/iPrOH) & Oven Dry Step2 2. System Purge 3x Vacuum-Argon Cycles Step1->Step2 Step3 3. Reagent Transfer Positive Argon & Air-tight Syringe Step2->Step3 Step4 4. Reaction Execution Maintain Inert Atmosphere Step3->Step4 Step5 5. Quenching & Disposal Controlled Hydrolysis Step4->Step5

Five-step operational workflow for the safe handling of 1,1,2-Trimethoxyethene.

Step 1: Glassware Passivation (Critical Step)

  • Action: Wash all glassware with a base bath (e.g., KOH in isopropanol), rinse with deionized water, and dry in an oven at >120°C.

  • Causality: Standard glass surfaces contain acidic silanol (-SiOH) groups. These trace acids are sufficient to catalyze the polymerization of ketene acetals. Base-washing neutralizes these sites [2].

Step 2: Atmosphere Purging

  • Action: Assemble the base-washed glassware hot from the oven. Connect to a Schlenk line and perform three continuous vacuum/Argon cycles.

  • Causality: Argon is heavier than Nitrogen and provides a better protective blanket against ambient moisture, preventing premature hydrolysis [4].

Step 3: Reagent Transfer

  • Action: Use a thoroughly dried, gas-tight syringe purged with Argon. Transfer the 1,1,2-Trimethoxyethene under positive Argon pressure.

  • Causality: Syringe transfer prevents exposure to atmospheric moisture. Positive pressure ensures that if a leak occurs, inert gas flows out, rather than air flowing in.

Storage and Containment

  • Vessel: Store in a tightly sealed, alkaline glass bottle. If alkaline glass is unavailable, the storage vessel should be dusted with a small amount of an anhydrous base (e.g., sodium tert-butoxide or potassium carbonate) to maintain basicity and prevent auto-polymerization [2].

  • Environment: Store under an inert atmosphere (Argon/Nitrogen) in a flammable storage refrigerator (2-8°C) to minimize volatility and thermal degradation.

  • Monitoring: Inspect the bottle periodically for the formation of a white precipitate, which indicates polymer formation.

Emergency Response & Disposal Plan

Direct disposal of pure 1,1,2-Trimethoxyethene into standard organic waste carboys is strictly prohibited due to the risk of uncontrolled polymerization or exothermic reaction with other waste chemicals.

Controlled Quenching Protocol:

  • Dilution: In a fume hood, dilute the residual 1,1,2-Trimethoxyethene in a compatible, dry, miscible solvent (e.g., Tetrahydrofuran or Acetone) at a 1:10 ratio.

  • Cooling: Place the flask in an ice-water bath (0°C) to control the thermodynamics of the quench.

  • Hydrolysis: Slowly, dropwise, add a dilute aqueous acid solution (e.g., 5% Acetic Acid or 1M HCl) while stirring vigorously.

  • Validation: Wait for the exotherm to subside. The ketene acetal is now safely converted to methyl methoxyacetate and methanol.

  • Disposal: Neutralize the solution with saturated aqueous sodium bicarbonate to pH 7. Transfer the neutralized mixture to the standard halogen-free organic waste stream.

References

  • McElvain, S. M., & Kundiger, D. "Ketene Diethylacetal." Organic Syntheses, Coll. Vol. 3, p.506 (1955). URL: [Link]

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